molecular formula C59H109NO28 B7840204 Cbz-NH-PEG24-C2-acid

Cbz-NH-PEG24-C2-acid

货号: B7840204
分子量: 1280.5 g/mol
InChI 键: ZZEVCMLJFWLMQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cbz-NH-PEG24-C2-acid is a useful research compound. Its molecular formula is C59H109NO28 and its molecular weight is 1280.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H109NO28/c61-58(62)6-8-64-10-12-66-14-16-68-18-20-70-22-24-72-26-28-74-30-32-76-34-36-78-38-40-80-42-44-82-46-48-84-50-52-86-54-55-87-53-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-60-59(63)88-56-57-4-2-1-3-5-57/h1-5H,6-56H2,(H,60,63)(H,61,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEVCMLJFWLMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H109NO28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of Cbz-NH-PEG24-C2-acid in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern therapeutic development, the strategic use of linker molecules is paramount to the efficacy and success of targeted therapies. Among these, Cbz-NH-PEG24-C2-acid has emerged as a critical tool for researchers, scientists, and drug development professionals. This in-depth technical guide elucidates the role and applications of this bifunctional linker, with a primary focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This compound is a heterobifunctional molecule characterized by a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, connected by a 24-unit polyethylene glycol (PEG) chain. This distinct architecture provides a versatile platform for the covalent linkage of different molecular entities, while the extensive PEG chain imparts favorable physicochemical properties to the resulting conjugate.

Core Applications in Research and Drug Development

The principal application of this compound lies in the construction of PROTACs.[1][2] PROTACs are novel therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] They consist of two ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. The this compound serves as this crucial linker, covalently attaching to both the target protein ligand and the E3 ligase ligand.

The extended PEG24 chain of the linker offers several advantages in PROTAC design:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, aiding in its formulation and bioavailability.

  • Optimized Ternary Complex Formation: The length and flexibility of the 24-unit PEG chain can provide the optimal spatial orientation for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This is a critical factor for efficient ubiquitination and subsequent degradation of the target protein.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulating half-life.

Beyond PROTACs, the properties of this compound also make it a valuable linker in the development of ADCs. In this context, the linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG chain can help to mitigate the aggregation often associated with hydrophobic drug payloads and improve the overall stability and pharmacokinetic properties of the ADC.[3][4][5]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective implementation in synthesis and drug design.

PropertyValueReference
Molecular Formula C₅₉H₁₀₉NO₂₈[1]
Molecular Weight 1280.49 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water
Storage Conditions -20°C for long-term storage[1]

Experimental Protocols

The versatile nature of this compound allows for a variety of conjugation strategies. Below are detailed methodologies for its use in the synthesis of a PROTAC molecule.

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the coupling of the terminal carboxylic acid of this compound to an amine-containing E3 ligase ligand.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) for characterization

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to 2 hours. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add the activated this compound-NHS ester solution to the E3 ligase ligand solution.

    • Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with a small amount of water.

    • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the Cbz-protected-linker-E3 ligase ligand conjugate.

  • Characterization:

    • Confirm the identity and purity of the product by LC-MS and ¹H NMR spectroscopy.

Protocol 2: Cbz Deprotection and Second Amide Bond Formation

This protocol outlines the removal of the Cbz protecting group and subsequent coupling to a carboxylic acid-functionalized target protein ligand.

Materials:

  • Cbz-protected-linker-E3 ligase ligand conjugate (from Protocol 1)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

  • Methanol or Ethanol

  • Carboxylic acid-functionalized target protein ligand (e.g., a derivative of JQ1)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Cbz Deprotection:

    • Dissolve the Cbz-protected-linker-E3 ligase ligand conjugate in methanol.

    • Add Pd/C catalyst (10 mol%) to the solution.

    • Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete removal of the Cbz group.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine-linker-E3 ligase ligand conjugate.

  • Second Amide Bond Formation:

    • Dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of the deprotected amine-linker-E3 ligase ligand conjugate (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Add DIPEA (2.0 eq) and stir at room temperature overnight.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule by reverse-phase HPLC.

    • Characterize the final product by LC-MS and ¹H NMR to confirm its identity, purity, and structural integrity.

Visualizing the Workflow and Logic

To better illustrate the strategic use of this compound in PROTAC synthesis, the following diagrams, generated using Graphviz (DOT language), outline the experimental workflow and the underlying logic of PROTAC action.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling Reaction cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling Reaction A This compound C Activate Carboxylic Acid (EDC/NHS) A->C B Amine-functionalized E3 Ligase Ligand D Amide Bond Formation B->D C->D E Cbz-Linker-E3 Ligand D->E F Cbz-Linker-E3 Ligand G Cbz Removal (H2, Pd/C) F->G H Amine-Linker-E3 Ligand G->H I Amine-Linker-E3 Ligand L Amide Bond Formation I->L J Carboxylic Acid-functionalized Target Protein Ligand K Activate Carboxylic Acid (HATU) J->K K->L M Final PROTAC Molecule L->M

A high-level overview of the synthetic workflow for a PROTAC molecule.

PROTAC_Mechanism_of_Action cluster_cellular_environment Cellular Environment PROTAC PROTAC (with PEG24 Linker) TargetProtein Target Protein of Interest PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex Proteasome Proteasome TargetProtein->Proteasome Recognized by E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Transfer Ubiquitination->TargetProtein Tags Degradation Degradation of Target Protein Proteasome->Degradation

The mechanism of action for PROTAC-mediated protein degradation.

References

Technical Guide: Cbz-NH-PEG24-C2-acid for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cbz-NH-PEG24-C2-acid, a heterobifunctional linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component is critical to the success of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties. This guide will detail the properties of this compound, provide exemplary experimental protocols for its use, and discuss the significance of its long polyethylene glycol (PEG) chain in the rational design of potent protein degraders.

Core Compound Data: this compound

This compound is a high-purity reagent designed for the synthesis of PROTACs. It features a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, separated by a 24-unit PEG spacer. This structure provides a versatile scaffold for conjugating a target protein-binding ligand and an E3 ligase-recruiting ligand.

PropertyValueReference
CAS Number 1334177-88-6[1]
Molecular Weight ~1248.25 g/mol to 1280.52 g/mol
Molecular Formula C₅₉H₁₀₉NO₂₈
Appearance White Solid
Purity Typically ≥95%
Storage Conditions -20°C for long-term storage, protected from light

The Role of the PEG Linker in PROTAC Efficacy

The polyethylene glycol (PEG) linker in this compound is not merely a spacer but a crucial determinant of the resulting PROTAC's biological activity. The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to inefficient ubiquitination. The 24-unit PEG chain of this compound provides a significant degree of flexibility and extends the reach between the two ends of the PROTAC, which can be advantageous for large or complex target proteins.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of this compound to an amine-containing ligand (e.g., a ligand for an E3 ligase or a target protein).

Materials:

  • This compound (CAS 1334177-88-6)

  • Amine-functionalized ligand of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Standard laboratory glassware and purification supplies (e.g., HPLC)

Procedure:

  • To a solution of the amine-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMA, add HATU (1.3 equivalents) and DIPEA (3.0 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the Cbz-protected PROTAC intermediate.

  • The Cbz protecting group can be subsequently removed, typically by catalytic hydrogenolysis, to expose the amine for further conjugation if required.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation

This protocol outlines a general workflow for assessing the ability of a newly synthesized PROTAC to induce the degradation of a target protein in a cellular context.

Materials:

  • PROTAC of interest

  • Cell line expressing the target protein

  • Cell culture reagents

  • Lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the protein bands using a suitable detection reagent and imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the extent of protein degradation at each PROTAC concentration.

Visualizing the PROTAC Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its evaluation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3->POI Ubiquitination Ub Ubiquitin Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: General mechanism of action for a PROTAC molecule.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 Target Ligand PROTAC Final PROTAC Ligand1->PROTAC Linker This compound Linker->PROTAC Ligand2 E3 Ligase Ligand Ligand2->PROTAC Cell_Culture Cell Culture Treatment PROTAC Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Lysis->Western_Blot Data_Analysis Data Analysis (Degradation Assessment) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

References

The Role of the Cbz Protecting Group in PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of complex biomolecules is a cornerstone of modern drug development. Polyethylene glycol (PEG) linkers are instrumental in this field, renowned for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents. The synthesis of precisely functionalized PEG linkers and their subsequent conjugation to biologics, however, necessitates a high degree of chemical control. This control is achieved through the use of protecting groups, which temporarily mask reactive functional groups.

Among the arsenal of protective groups available to chemists, the Carboxybenzyl (Cbz or Z) group stands out as a robust and versatile tool, particularly for the protection of primary and secondary amines. Its stability and unique deprotection mechanism make it exceptionally valuable in the multi-step synthesis of sophisticated PEG linkers used in bioconjugation, antibody-drug conjugates (ADCs), and peptide modifications.[1][2][3] This guide provides an in-depth examination of the function, chemical principles, and practical application of the Cbz protecting group in the context of PEG linker chemistry.

Core Function and Chemical Principles

The primary role of the Cbz group is to act as a temporary shield for amine functionalities. Amines are highly nucleophilic and basic, making them reactive under a wide range of conditions.[4] By converting an amine into a neutral carbamate, the Cbz group prevents unwanted side reactions during subsequent synthetic steps.[5][6]

Key Advantages:

  • Robust Stability: The Cbz group is notably stable under both basic and most aqueous acidic conditions, providing a wide operational window for other chemical transformations on the PEG linker or substrate.[1][4][7]

  • Chemoselectivity: It allows for the selective modification of other functional groups. For instance, a carboxylic acid on a Cbz-protected, amine-terminated PEG linker can be activated and reacted with another molecule without interference from the protected amine.[4]

  • Orthogonality: The Cbz group is "orthogonal" to other widely used amine protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[7][8] This means that the conditions required to remove one type of group do not affect the others, enabling precise, sequential deprotection and functionalization in complex syntheses.[6][9] For example, the acid-labile Boc group can be removed with trifluoroacetic acid (TFA) while the Cbz group remains intact. Conversely, Cbz can be removed via hydrogenation without affecting a Boc or Fmoc group.[6]

The following diagram illustrates the orthogonal nature of the Cbz, Boc, and Fmoc protecting groups. Each group is removed by a unique set of chemical conditions that do not cleave the others, allowing for selective deprotection in multi-step synthesis.

Orthogonal_Protection Diagram 1: Orthogonal Deprotection Strategies cluster_Cbz Cbz Group cluster_Boc Boc Group cluster_Fmoc Fmoc Group Cbz R-NH-Cbz Boc R-NH-Boc Deprotected R-NH2 (Free Amine) Cbz->Deprotected H₂, Pd/C (Hydrogenolysis) Fmoc R-NH-Fmoc Boc->Deprotected TFA / HCl (Strong Acid) Fmoc->Deprotected Piperidine (Base)

Caption: Orthogonal deprotection of common amine protecting groups.

Chemical Workflows

The introduction of the Cbz group is a straightforward and high-yielding reaction. It typically involves reacting the amine-terminated PEG with benzyl chloroformate (Cbz-Cl) under basic conditions to neutralize the HCl byproduct.[3][5] Alternatively, PEG itself can serve as a green, non-toxic reaction medium and promoter, often leading to excellent yields without the need for traditional organic solvents.[1][4][10]

The diagram below outlines the standard workflow for protecting a primary amine on a PEG linker using benzyl chloroformate (Cbz-Cl).

Cbz_Protection_Workflow Diagram 2: Cbz Protection Workflow Start Amine-Terminated PEG (H₂N-PEG-X) Reaction Protection Reaction Start->Reaction Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Reaction Condition Reaction Conditions - Base (e.g., NaHCO₃) or PEG medium - Room Temperature Condition->Reaction Product Cbz-Protected PEG (Cbz-NH-PEG-X) Reaction->Product Purification Workup & Purification (e.g., Extraction, Chromatography) Product->Purification Final Purified Product Purification->Final

Caption: Workflow for the Cbz protection of an amine-terminated PEG linker.

The hallmark of the Cbz group is its clean removal via catalytic hydrogenolysis.[3] This method involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[11] The reaction is mild, occurs at neutral pH, and the byproducts are toluene and carbon dioxide, which are volatile and easily removed.[5][6] An alternative, often preferred for safety on a larger scale, is transfer hydrogenation, which uses a hydrogen donor like ammonium formate or triethylsilane in place of H₂ gas.[11] For substrates containing functional groups that are sensitive to reduction (e.g., alkynes or alkenes), acidic cleavage with HBr in acetic acid can be employed, though the conditions are significantly harsher.[3][11]

This diagram shows the process of removing the Cbz group from a PEG linker to regenerate the free amine using the most common method, catalytic hydrogenolysis.

Cbz_Deprotection_Workflow Diagram 3: Cbz Deprotection Workflow Start Cbz-Protected PEG (Cbz-NH-PEG-X) Reaction Deprotection Reaction (Hydrogenolysis) Start->Reaction Catalyst Catalyst: Pd/C Hydrogen Source: H₂ gas or Transfer Agent Catalyst->Reaction Condition Reaction Conditions - Solvent (e.g., MeOH, EtOH) - Room Temperature Condition->Reaction Product Deprotected PEG-Amine (H₂N-PEG-X) + Toluene + CO₂ Reaction->Product Purification Workup & Purification - Filter to remove catalyst - Solvent evaporation Product->Purification Final Purified Product Purification->Final

Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.

Data Presentation: Stability and Reaction Conditions

The selection of a protecting group strategy hinges on quantitative understanding of its stability and reactivity. The following tables summarize these characteristics for the Cbz group in comparison to other common amine protecting groups.

Table 1: Comparative Stability of Amine Protecting Groups This table provides a qualitative summary of the stability of Cbz, Boc, and Fmoc groups under various chemical conditions.

Condition / ReagentCbz StabilityBoc StabilityFmoc Stability
Strong Acid (e.g., TFA, HCl)StableLabile Stable
Weak Acid (e.g., Acetic Acid)StableStableStable
Strong Base (e.g., NaOH, Piperidine)StableStableLabile
Catalytic Hydrogenolysis (H₂, Pd/C)Labile Stable¹Stable¹

¹ Stable, assuming no other reducible groups are present in the molecule. Data synthesized from multiple sources.[6][7]

Table 2: Common Cbz Deprotection Methods and Conditions This table outlines the most common methods for Cbz group removal, highlighting their advantages and limitations.

Deprotection MethodReagents & ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂ gas, 5-10% Pd/C, in MeOH or EtOH at RTMild, neutral pH, high yields, clean byproducts.[11]Incompatible with reducible groups (alkenes, alkynes, nitro groups); safety concerns with H₂ gas.[11]
Transfer Hydrogenation Ammonium formate or Et₃SiH, Pd/C, in MeOH or EtOHAvoids flammable H₂ gas, making it safer and more scalable.[11]Can also reduce other sensitive functional groups.[11]
Acidic Cleavage 33% HBr in Acetic AcidEffective for substrates incompatible with hydrogenation.[3][11]Harsh conditions can cleave other acid-labile groups (e.g., Boc, t-butyl esters).[11]
Lewis Acid Cleavage AlCl₃ in Hexafluoroisopropanol (HFIP)Mild, selective for Cbz over benzyl ethers (O-Bn).[12]Requires specific, more expensive reagents.

Detailed Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the protection and deprotection of amine-terminated PEG linkers using the Cbz group.

Protocol 1: Cbz Protection of an Amine-Terminated PEG Linker

This protocol is a general guideline adapted from established procedures.[1][5]

  • Dissolution: Dissolve the amine-terminated PEG linker (1.0 equiv.) in a suitable solvent system. For aqueous conditions, a 2:1 mixture of THF/H₂O or dioxane/H₂O is common. For anhydrous conditions, use dichloromethane (DCM).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.2-1.5 equiv.) dropwise while stirring. Ensure the temperature remains low during addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • If using an aqueous system, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure Cbz-protected PEG linker.

Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection of a PEG Linker

This protocol is a general guideline for the most common Cbz deprotection method.[5][11]

  • Dissolution: Dissolve the Cbz-protected PEG linker (1.0 equiv.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol% by weight relative to the substrate).

    • Safety Note: Pd/C can be pyrophoric. Handle in an inert atmosphere (e.g., under nitrogen or argon) when dry.

  • Hydrogenation:

    • Using H₂ Gas: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

    • Using Transfer Reagent: If using transfer hydrogenation, add the hydrogen donor (e.g., ammonium formate, 5-10 equiv.) to the mixture and stir at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® or a syringe filter to completely remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG linker. Further purification is often not necessary due to the clean nature of the reaction, but can be performed if required.

Conclusion

The Carboxybenzyl (Cbz) group is a powerful and reliable tool in the synthesis of advanced PEG linkers for pharmaceutical applications. Its robust stability across a range of chemical conditions, coupled with its mild and selective removal through catalytic hydrogenolysis, provides the precision necessary for constructing complex bioconjugates. The orthogonality of the Cbz group to other common protecting groups like Boc and Fmoc further cements its role as an indispensable component in the synthetic chemist's toolbox. A thorough understanding of its function, stability profile, and reaction kinetics is essential for any researcher or drug development professional working to design the next generation of PEGylated therapeutics.

References

The Strategic Imperative of the PEG24 Linker in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[3][4] This in-depth technical guide elucidates the multifaceted role of the PEG24 linker in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of Long-Chain PEG Linkers in PROTACs

PEG linkers, composed of repeating ethylene glycol units, impart a desirable balance of flexibility and hydrophilicity.[3] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability. A long-chain PEG linker, such as PEG24, offers distinct advantages and challenges in this context.

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[3] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments. This is particularly crucial for PROTACs with hydrophobic warheads and E3 ligase ligands. While specific data for a PEG24 linker is not extensively published, the general trend indicates that longer PEG chains contribute to increased solubility. However, this also leads to a significant increase in molecular weight and topological polar surface area (TPSA), which can negatively impact other pharmacokinetic properties.[5]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance.[3] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[3] Longer PEG linkers like PEG24 are more likely to adopt folded or "chameleon-like" conformations that can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[3] However, excessive PEGylation can also lead to decreased cellular uptake.[3] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation

The primary role of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[1][2] The length and flexibility of the PEG24 linker provide a wide range of accessible conformations, increasing the probability of achieving a favorable orientation between the two proteins for efficient ubiquitination. However, an excessively long and flexible linker can also come with an entropic penalty upon binding, potentially destabilizing the ternary complex.[1] The optimal linker length is highly dependent on the specific POI-E3 ligase pair and the anchor points on the respective ligands.

Quantitative Impact of PEG Linker Length on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs. It is important to note that direct comparative data for a PEG24 linker is limited in the available literature. The presented data showcases the general trends observed with varying PEG linker lengths.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )clogPTPSA (Ų)Reference
PROTAC 14 PEG units935.53.2195.3[1]
PROTAC 28 PEG units1111.72.5257.7[1]
PROTAC 312 PEG units1287.91.8320.1[1]

Table 2: Impact of PEG Linker Length on Degradation Efficacy of BRD4-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
ARV-771Mixed PEG/Alkyl< 5> 9022Rv1[6]
PROTAC A2 PEG units18~90HEK293T[1]
PROTAC B3 PEG units8> 95HEK293T[1]
PROTAC C4 PEG units5> 95HEK293T[1]

Note: DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Start PROTAC Design & Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Degradation, Viability) Biochemical_Assays->Cell_Based_Assays Permeability_Assays Permeability & PK Studies Cell_Based_Assays->Permeability_Assays Optimization Linker Optimization Permeability_Assays->Optimization Optimization->Start Iterative Redesign Lead_Candidate Lead Candidate Optimization->Lead_Candidate Successful

A typical workflow for the design and evaluation of PROTACs.

Linker_Considerations Linker PEG24 Linker Design Key Considerations Properties Physicochemical Properties Solubility Permeability Molecular Weight TPSA Linker->Properties Biological Biological Activity Ternary Complex Formation Degradation Efficacy (DC50, Dmax) Pharmacokinetics Linker->Biological Structure Structural Features Length Flexibility Attachment Points Linker->Structure

References

An In-Depth Technical Guide to the Mechanism of Action of Cbz-NH-PEG24-C2-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG24-C2-acid is a heterobifunctional linker commonly employed in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a detailed overview of its mechanism of action, experimental protocols, and the logical framework for its application in creating targeted therapeutics. The structure of this compound comprises three key components: a Carbobenzyloxy (Cbz) protected amine, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This design allows for a sequential and controlled conjugation strategy, crucial for the assembly of complex biomolecules.[3] The PEG linker enhances solubility and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[4][5]

Core Mechanism of Action

The use of this compound in bioconjugation follows a two-stage mechanism:

  • Activation of the Carboxylic Acid and First Conjugation: The terminal carboxylic acid is the primary reactive site for the initial conjugation step. It is typically activated to form a more reactive species that can readily couple with a primary amine on the first target molecule (e.g., a ligand for a target protein).

  • Deprotection of the Cbz Group and Second Conjugation: Following the first conjugation, the Cbz group is removed from the other end of the linker to expose a primary amine. This newly available amine can then be conjugated to a second molecule, which often possesses a reactive group like an activated carboxylic acid (e.g., a ligand for an E3 ubiquitin ligase in PROTAC synthesis).

This sequential approach ensures a controlled and directed synthesis of the desired bioconjugate.

Data Presentation: Physicochemical and Reaction Parameters

While specific quantitative data for this compound is not extensively published in peer-reviewed literature, the following tables summarize its key physicochemical properties and typical reaction parameters based on the well-established chemistries of its functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅₉H₁₀₉NO₂₈[6][7]
Molecular Weight 1248.5 g/mol [6][7]
Appearance White to off-white solid[6][7]
Purity Typically >95%[6][7]
Solubility Soluble in DMSO, DMF[8]
Storage -20°C, desiccated[8]

Table 2: Typical Reaction Parameters for Bioconjugation

Reaction StepReagentsSolventpHTemperatureTimeTypical Yield
Carboxylic Acid Activation & Amide Coupling EDC, NHS (or sulfo-NHS)DMF, DMSO, or aqueous buffer (e.g., MES, PBS)4.5-7.2 (activation), 7.2-8.5 (coupling)Room Temperature1-4 hours60-90%
Cbz Deprotection (Hydrogenolysis) H₂, Pd/C (5-10 mol%)Methanol, Ethanol, Ethyl AcetateNeutralRoom Temperature1-16 hours>90%
Cbz Deprotection (Acidic Cleavage) HBr in Acetic Acid (33%)Acetic AcidAcidicRoom Temperature1-2 hoursVariable

Note: Yields are estimates based on general literature for similar compounds and reactions and can vary significantly depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Carboxylic Acid Activation and Amide Bond Formation

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule (Molecule A-NH₂).

Materials:

  • This compound

  • Molecule A-NH₂

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (for activation)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO. In a separate vial, dissolve Molecule A-NH₂ (1-1.2 equivalents) in the appropriate reaction buffer.

  • Activation: To the solution of this compound, add NHS (1.5 equivalents) followed by EDC (1.5 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation: Add the activated linker solution to the solution of Molecule A-NH₂. Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer if necessary.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Quenching: Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

  • Purification: Purify the resulting conjugate (Cbz-NH-PEG24-C2-CO-NH-Molecule A) using an appropriate chromatographic technique, such as reverse-phase HPLC.

Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield a free amine.

Materials:

  • Cbz-NH-PEG24-C2-CO-NH-Molecule A

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas supply or a hydrogen transfer reagent (e.g., ammonium formate)

  • Celite

Procedure:

  • Dissolution: Dissolve the Cbz-protected conjugate in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-16 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine conjugate (NH₂-PEG24-C2-CO-NH-Molecule A). Further purification may be performed if necessary.

Mandatory Visualization

G cluster_activation Step 1: Carboxylic Acid Activation and Amide Coupling cluster_deprotection Step 2: Cbz Deprotection cluster_final_conjugation Step 3: Final Amide Coupling linker_start Cbz-NH-PEG24-C2-COOH activated_linker Cbz-NH-PEG24-C2-CO-NHS linker_start->activated_linker EDC, NHS conjugate1 Cbz-NH-PEG24-C2-CO-NH-Molecule A activated_linker->conjugate1 pH 7.2-8.5 molecule_a Molecule A-NH₂ molecule_a->conjugate1 conjugate1_deprotect Cbz-NH-PEG24-C2-CO-NH-Molecule A deprotected_conjugate NH₂-PEG24-C2-CO-NH-Molecule A conjugate1_deprotect->deprotected_conjugate H₂, Pd/C deprotected_conjugate_final NH₂-PEG24-C2-CO-NH-Molecule A final_product Molecule B-CO-NH-PEG24-C2-CO-NH-Molecule A deprotected_conjugate_final->final_product molecule_b Molecule B-COOH (Activated) molecule_b->final_product

Caption: Sequential bioconjugation workflow using this compound.

G POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Molecule B-Linker-Molecule A) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination E2-Ub Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: PROTAC-mediated protein degradation signaling pathway.

References

An In-depth Technical Guide to the Safe Handling of Cbz-NH-PEG24-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory research and development professionals. It is a synthesized guide based on available data for similar compounds and general principles of laboratory safety. A specific Safety Data Sheet (SDS) for Cbz-NH-PEG24-C2-acid was not publicly available at the time of writing. Therefore, users must consult the supplier-specific SDS upon receipt of the chemical and perform their own risk assessment before use.

Introduction

This compound is a heterobifunctional molecule featuring a Carboxybenzyl (Cbz) protected amine, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. It is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising modality in targeted drug discovery.[1][2][3][4] Given its application in a research and development setting, a thorough understanding of its properties and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety and handling guidelines for this compound, based on the chemical properties of its constituent parts—the Cbz group, the long-chain PEG, and the carboxylic acid moiety—and on data available for structurally related molecules.

Compound Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are the foundation of its safe handling.

Identifier Value
Chemical Name This compound
Synonyms Carboxybenzyl-amino-polyethylene glycol (24)-propionic acid
CAS Number 1334177-88-6[5]
Molecular Formula C₅₉H₁₀₉NO₂₈[2]
Molecular Weight 1248.5 g/mol (approx.)
Appearance White to off-white solid, potentially waxy or as a liquid/semi-solid[6]
Solubility Expected to be soluble in water and many organic solvents like DMSO and DMF.

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not available, an assessment of related compounds, such as a shorter PEG-chain variant (Cbz-NH-PEG6-C2-acid), provides guidance on potential hazards. Polyethylene glycols, in general, are considered to have low toxicity and are biocompatible.[7][][9][10] However, the presence of the terminal carboxylic acid and the Cbz-protected amine necessitates careful handling.

3.1 GHS Hazard Classification (Anticipated)

Based on data for Cbz-NH-PEG6-C2-acid, the following classifications are anticipated:

Hazard Class Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

3.2 Toxicological Data Summary (Representative)

No specific LD50 or other quantitative toxicity data are available for this compound. For high molecular weight PEGs and their esters, acute oral toxicity is generally very low. For example, the acute oral LD50 of PEG-12 Laurate was >25 g/kg in mice.[11] Chronic exposure to some PEG esters in feeding studies showed some evidence of liver damage.[11] However, these compounds are not expected to be carcinogenic or cause reproductive toxicity.[11] It is prudent to treat this compound as a compound with low but non-zero toxicity and as a potential irritant.

Exposure Route Potential Health Effects
Inhalation May cause respiratory tract irritation.
Skin Contact May cause skin irritation, redness, and discomfort. PEGs are readily absorbed through damaged skin.[11]
Eye Contact Causes serious eye irritation, potentially leading to redness, tearing, and pain.
Ingestion May cause gastrointestinal irritation.[11]

Experimental Protocols: Safe Handling and Storage

Adherence to standardized laboratory procedures is critical to minimize exposure and risk.

4.1 Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following provides a general guideline for handling this compound in a research laboratory setting.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Skin and Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, consider additional protection such as an apron or coveralls.

  • Respiratory Protection: If handling large quantities of the solid material outside of a fume hood where dust may be generated, or if the material is being aerosolized, a NIOSH-approved respirator may be necessary.

4.2 Engineering Controls

  • Work in a well-ventilated area.

  • For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • An eyewash station and a safety shower should be readily accessible in the immediate work area.

4.3 Storage and Stability

  • Storage Temperature: Store in a tightly sealed container at -20°C for long-term stability.[2][4]

  • Storage Conditions: Keep in a dry and well-ventilated place. Avoid exposure to moisture and strong oxidizing agents.

  • Shipping: The compound is typically shipped on blue ice or at ambient temperature.[2][4]

4.4 Spill and Disposal Procedures

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as described in section 4.1.

    • For solid spills, carefully sweep or scoop up the material to avoid generating dust. Place into a sealed, labeled container for disposal.

    • For liquid spills (if dissolved in a solvent), absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. The compound should be disposed of as chemical waste. Do not allow it to enter the sewer system.

Visualized Workflows and Relationships

5.1 Experimental Workflow: General Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve clean_decon Decontaminate Glassware handle_dissolve->clean_decon clean_dispose Dispose of Waste clean_decon->clean_dispose clean_area Clean Work Area clean_dispose->clean_area clean_remove_ppe Remove PPE clean_area->clean_remove_ppe

Caption: Standard operating procedure for handling this compound.

5.2 Logical Relationship: Spill Response

This diagram illustrates the decision-making process and logical flow of actions in the event of a chemical spill.

G spill Spill Occurs evacuate Alert others & Evacuate Area spill->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small & Manageable? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes emergency Call Emergency Response small_spill->emergency No contain Contain & Absorb Spill ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decon Decontaminate Area cleanup->decon report Report Incident decon->report emergency->report

Caption: Decision tree for responding to a chemical spill.

References

Methodological & Application

Application Notes and Protocols for Cbz-NH-PEG24-C2-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[2]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[1][3] The Cbz-NH-PEG24-C2-acid is a bifunctional PEG-based linker designed for the sequential and directional conjugation of POI and E3 ligase ligands.[4] The terminal carboxylic acid allows for coupling to an amine-functionalized binding partner, while the carboxybenzyl (Cbz) protected amine provides a stable nitrogen terminus that can be deprotected for subsequent conjugation. This document provides a detailed protocol for the synthesis of a PROTAC utilizing the this compound linker.

PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, a large protein complex responsible for cellular protein turnover. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Pathway cluster_0 Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a PROTAC using the this compound linker. This protocol involves the sequential amide coupling of the linker to an amine-containing POI ligand and an amine-containing E3 ligase ligand.

Materials and Reagents
ReagentSupplierPurpose
This compoundVariousPROTAC Linker
Amine-functionalized POI LigandSynthesized/CustomTarget Protein Binder
Amine-functionalized E3 Ligase LigandSynthesized/CustomE3 Ligase Binder
HATUVariousAmide Coupling Reagent
DIPEAVariousBase
Anhydrous DMFVariousSolvent
Anhydrous DCMVariousSolvent
10% Palladium on Carbon (Pd/C)VariousCatalyst for Cbz Deprotection
Hydrogen (H₂) gasVariousReducing Agent for Cbz Deprotection
Methanol (MeOH)VariousSolvent
Preparative HPLCN/APurification
LC-MSN/AReaction Monitoring and Analysis
NMR SpectrometerN/AStructural Characterization
Step 1: Coupling of this compound to the POI Ligand

This step involves the activation of the carboxylic acid on the linker and subsequent coupling to an amine-functionalized Protein of Interest (POI) ligand.

  • Dissolve this compound (1.0 equivalent) and the amine-functionalized POI ligand (1.1 equivalents) in anhydrous Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.

  • In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the Cbz-protected intermediate (POI-Linker-NH-Cbz).

  • Upon completion, the reaction mixture can be purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate the intermediate.

Step 2: Cbz Deprotection

This step removes the Cbz protecting group to reveal a free amine for the subsequent coupling reaction.

  • Dissolve the purified POI-Linker-NH-Cbz intermediate in methanol (MeOH).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS to confirm the complete removal of the Cbz group.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected intermediate (POI-Linker-NH₂).

Step 3: Coupling of the E3 Ligase Ligand

This final step couples the amine-functionalized E3 ligase ligand to the deprotected intermediate.

  • Dissolve the deprotected intermediate (POI-Linker-NH₂) (1.0 equivalent) and the amine-functionalized E3 ligase ligand (which should have a carboxylic acid functionality for this reaction, or alternatively, the roles of the POI and E3 ligase ligand can be swapped in Step 1) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution.

  • In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Characterization

The final PROTAC product should be characterized to confirm its identity and purity.

Analysis MethodExpected Results
¹H NMR, ¹³C NMRPeaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.
HRMSAccurate mass corresponding to the calculated molecular formula of the final PROTAC.
Purity (HPLC)>95%

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Cbz Deprotection cluster_step3 Step 3: Second Amide Coupling Linker This compound Coupling1 HATU, DIPEA, DMF Linker->Coupling1 POI_Ligand Amine-POI Ligand POI_Ligand->Coupling1 Intermediate1 POI-Linker-NH-Cbz Coupling1->Intermediate1 Deprotection H₂, 10% Pd/C, MeOH Intermediate1->Deprotection Intermediate2 POI-Linker-NH₂ Deprotection->Intermediate2 Coupling2 HATU, DIPEA, DMF Intermediate2->Coupling2 E3_Ligand COOH-E3 Ligase Ligand E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: PROTAC synthesis workflow.

Conclusion

The this compound is a versatile linker for the modular synthesis of PROTACs. The protocol outlined in this document provides a general framework for its use. Researchers should note that reaction conditions, including solvents, bases, and coupling reagents, may need to be optimized for specific POI and E3 ligase ligands to achieve optimal yields and purity. Proper analytical characterization is essential to confirm the successful synthesis of the final PROTAC molecule.

References

Application Notes and Protocols: Conjugation of Cbz-NH-PEG24-C2-acid to a Protein of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Cbz-NH-PEG24-C2-acid, a polyethylene glycol (PEG) linker with a terminal carboxylic acid, to a protein of interest. This process, commonly referred to as PEGylation, is a widely utilized bioconjugation technique in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The attachment of the PEG moiety can enhance protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity.

The protocol described herein utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid group of the PEG linker and primary amine groups (e.g., lysine residues) on the surface of the target protein.

Principle of the Reaction

The conjugation of this compound to a protein is a two-step process facilitated by EDC and NHS (or its water-soluble analog, Sulfo-NHS).

  • Activation of the Carboxylic Acid: EDC activates the terminal carboxylic acid group on the this compound, forming a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in an aqueous environment compared to the O-acylisourea intermediate.

  • Amine Coupling: The NHS ester readily reacts with primary amines on the surface of the protein of interest (primarily the ε-amino group of lysine residues and the N-terminal α-amino group) to form a stable covalent amide bond, releasing NHS as a byproduct.

This two-step approach enhances coupling efficiency and provides better control over the conjugation reaction.

Materials and Reagents

Reagents
ReagentSupplier (Example)Catalog Number (Example)
This compoundMedChemExpressHY-113473
Protein of Interest--
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)Thermo Fisher Scientific22980
N-Hydroxysuccinimide (NHS) or Sulfo-NHSThermo Fisher Scientific24500 or 24510
2-(N-morpholino)ethanesulfonic acid (MES)Sigma-AldrichM3671
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Hydroxylamine-HClSigma-Aldrich55450
Tris-HClSigma-AldrichT3253
Deionized (DI) Water--
Equipment
  • pH meter

  • Magnetic stirrer and stir bars

  • Reaction vials or tubes

  • Pipettes and tips

  • Spectrophotometer (for protein concentration measurement)

  • Chromatography system (for purification)

  • SDS-PAGE and/or Native PAGE system

  • Mass spectrometer (optional, for detailed characterization)

Experimental Protocols

Preparation of Buffers and Solutions
Buffer/SolutionCompositionPreparation Notes
Activation Buffer 0.1 M MES, pH 6.0Prepare fresh before use.
Coupling Buffer 1X PBS, pH 7.4Ensure the buffer does not contain primary amines (e.g., Tris).
Quenching Solution 1 M Hydroxylamine-HCl, pH 8.5Prepare fresh and adjust pH with NaOH.
Protein Solution 1-10 mg/mL in Coupling BufferThe optimal concentration depends on the protein's properties.
This compound Stock 10-50 mM in DMSO or DI waterPrepare fresh. If using DMSO, ensure the final concentration in the reaction is low (<5%) to avoid protein denaturation.
EDC Stock Solution 100 mM in DI waterPrepare immediately before use as EDC is moisture-sensitive and hydrolyzes in water.
NHS/Sulfo-NHS Stock Solution 100 mM in DI water or DMSOPrepare fresh.

Conjugation Workflow

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_reagents Prepare Buffers and Reagents activation Activate this compound with EDC and NHS prep_reagents->activation prep_protein Prepare Protein of Interest coupling Couple Activated PEG to Protein prep_protein->coupling activation->coupling quenching Quench Reaction coupling->quenching purification Purify Conjugate quenching->purification characterization Characterize Conjugate purification->characterization

Caption: A general workflow for the conjugation of this compound to a protein.

Step-by-Step Conjugation Protocol

This protocol is a starting point and may require optimization based on the specific protein and desired degree of PEGylation.

  • Prepare the Protein:

    • Dissolve the protein of interest in Coupling Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS or MES using dialysis or a desalting column.

  • Activation of this compound:

    • In a separate reaction tube, add the desired molar excess of this compound to Activation Buffer . A starting molar ratio of PEG:protein can range from 10:1 to 50:1.

    • Add EDC and NHS (or Sulfo-NHS) to the PEG solution. A common starting molar ratio is Protein:EDC:NHS of 1:10:25.[1]

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using a concentrated non-amine buffer if necessary.[2]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal incubation time should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

Quantitative Parameters for Conjugation
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can favor intermolecular cross-linking.
Molar Ratio (PEG:Protein) 10:1 to 50:1This ratio will influence the degree of PEGylation.
Molar Ratio (EDC:NHS) 1:2 to 1:2.5An excess of NHS improves the stability of the active intermediate.
Activation pH 5.5 - 6.5Optimal for EDC/NHS activation.
Coupling pH 7.2 - 8.0Favors the reaction with primary amines.
Activation Time 15 - 30 minutes
Coupling Time 1 - 2 hours at RT or overnight at 4°CLonger incubation may increase the degree of PEGylation.
Quenching Concentration 10 - 50 mM Hydroxylamine

Purification of the PEGylated Protein

After the conjugation reaction, it is crucial to purify the PEGylated protein from unreacted PEG, protein, and reaction byproducts. The choice of purification method will depend on the size and properties of the protein and the PEG conjugate.

Purification Methods
MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Effective at removing unreacted small molecules and can separate unreacted protein from the larger PEGylated conjugate.May not resolve species with similar sizes, such as mono- and di-PEGylated proteins.[3][]
Ion-Exchange Chromatography (IEX) Separation based on surface charge. PEGylation can shield charges on the protein surface.Can separate proteins with different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated).[][5]Requires optimization of buffer pH and salt gradient.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be a useful orthogonal method to IEX.The hydrophilic nature of PEG can make separation challenging.
Dialysis/Ultrafiltration Separation based on molecular weight cutoff.Good for removing small molecule impurities and buffer exchange.Not effective for separating unreacted protein from the conjugate.
General Purification Protocol (using SEC)
  • Equilibrate a size exclusion chromatography column (e.g., Superdex 200 or similar) with Coupling Buffer (e.g., PBS).

  • Load the quenched reaction mixture onto the column.

  • Elute the proteins with the equilibration buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.

  • Pool the desired fractions and concentrate if necessary.

Characterization of the PEGylated Protein

Thorough characterization is essential to confirm the successful conjugation and to determine the degree of PEGylation.

Characterization Techniques
TechniqueInformation ObtainedKey Considerations
SDS-PAGE Apparent molecular weight increase upon PEGylation.PEGylated proteins often migrate slower than their actual molecular weight would suggest, and bands may appear diffuse.[6]
Native PAGE Separation based on size and charge, can resolve different PEGylated species.Provides better resolution for PEGylated proteins compared to SDS-PAGE as it avoids PEG-SDS interactions.[6][7]
HPLC (SEC or RP-HPLC) Purity of the conjugate, separation of different PEGylated forms.SEC-HPLC is useful for assessing aggregation and separating by size. RP-HPLC can separate isomers.[3][8]
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirms the covalent attachment of the PEG linker and determines the exact mass and degree of PEGylation.Can be challenging due to the polydispersity of PEG and the complexity of the resulting spectra.[9][10][11]

Signaling Pathway/Logical Relationship Diagram

Conjugation_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PEG Cbz-NH-PEG24-C2-COOH O_acylisourea O-acylisourea intermediate PEG->O_acylisourea + EDC Protein Protein-NH2 EDC EDC NHS NHS NHS_ester NHS ester O_acylisourea->NHS_ester + NHS Conjugate Protein-PEG Conjugate NHS_ester->Conjugate + Protein-NH2 Byproducts Urea byproduct + NHS

Caption: Chemical reaction pathway for EDC/NHS mediated protein PEGylation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, high-quality reagents. Allow to warm to room temperature before opening to prevent moisture contamination.
Incorrect pHEnsure the activation pH is between 5.5-6.5 and the coupling pH is between 7.2-8.0.
Presence of primary amines in the bufferUse amine-free buffers (e.g., MES, PBS).
Protein Precipitation High concentration of reagents or organic solventOptimize reagent concentrations. Keep the final DMSO concentration low (<5%).
Protein instability at reaction pHPerform the reaction at 4°C.
High Polydispersity of Conjugate Inconsistent reaction conditionsEnsure thorough mixing and consistent incubation times.
High molar excess of PEGReduce the molar ratio of PEG to protein.

Conclusion

The protocol outlined in these application notes provides a robust framework for the successful conjugation of this compound to a protein of interest. By carefully controlling the reaction parameters and employing appropriate purification and characterization techniques, researchers can generate well-defined PEGylated proteins for various applications in research and drug development. Optimization of the protocol for each specific protein is crucial to achieve the desired degree of PEGylation while maintaining protein activity and stability.

References

Application Notes: Efficient Amide Bond Formation with Cbz-NH-PEG24-C2-acid for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and complex biomolecules.[1][2] This application note provides a detailed protocol for the coupling of Cbz-NH-PEG24-C2-acid, a hetero-bifunctional linker, with a primary or secondary amine-containing molecule. The carboxybenzyl (Cbz) group serves as a stable protecting group for the amine terminus, while the polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the final conjugate.[3][4] This protocol will focus on the use of HATU, a highly efficient peptide coupling reagent known for rapid reaction times, high yields, and suppression of racemization.[1]

Reaction Principle

The core of this protocol is the activation of the terminal carboxylic acid of this compound. The coupling reagent, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive O-acylisourea intermediate (active ester).[1][2] This activated species readily reacts with a primary or secondary amine to form a stable amide bond.

Experimental Workflow & Protocols

The overall experimental process from reagent preparation to final product characterization is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Solvents (Anhydrous DMF, DIPEA) prep_reactants Dissolve this compound & Amine Substrate prep_reagents->prep_reactants activation Activate Carboxylic Acid (Add HATU & DIPEA) prep_reactants->activation coupling Add Amine Substrate (Stir at RT) activation->coupling monitor Monitor Reaction (TLC or LC-MS) coupling->monitor workup Aqueous Work-up (Remove Water-Soluble Byproducts) monitor->workup purify Purify Product (RP-HPLC or Column Chromatography) workup->purify characterize Characterize Conjugate (LC-MS, NMR) purify->characterize

Caption: Experimental workflow for amide bond formation.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Amine-containing substrate (e.g., peptide, small molecule)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reverse-phase HPLC system for purification

  • LC-MS for analysis

2. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous DMF as the reaction solvent to prevent hydrolysis of the activated ester.

  • Allow all reagents to warm to room temperature before use.

3. Reaction Procedure (HATU Coupling):

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine-containing substrate (1.0 - 1.2 equivalents) to the solution.

  • Add HATU (1.1 - 1.3 equivalents) to the reaction mixture.

  • Add DIPEA (2.0 - 3.0 equivalents) dropwise to the stirring solution. The base is crucial for deprotonating the carboxylic acid and neutralizing the hexafluorophosphate salt formed.[5]

  • Allow the reaction to stir at room temperature for 2-4 hours. Reaction times may vary depending on the steric hindrance and nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

4. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent like DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine to remove unreacted reagents and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or flash column chromatography to isolate the desired PEGylated conjugate.[] Ion-exchange chromatography can also be an effective method for purifying PEGylated proteins.[4]

5. Characterization:

  • The purified conjugate should be characterized to confirm its identity and purity.

  • LC-MS: To confirm the molecular weight of the final product.[7]

  • NMR: To confirm the structure and the formation of the amide bond.

Reaction Mechanism

The diagram below illustrates the activation of the carboxylic acid by HATU and the subsequent nucleophilic attack by the amine to form the amide bond.

G cluster_mechanism HATU-Mediated Amide Coupling Mechanism R_COOH Cbz-PEG-COOH Active_Ester O-Acylisourea (Active Ester) R_COOH->Active_Ester + HATU, DIPEA HATU HATU Base DIPEA Base->R_COOH Deprotonation Tetrahedral_Int Tetrahedral Intermediate Active_Ester->Tetrahedral_Int + R'-NH₂ R_NH2 R'-NH₂ (Amine) Product Cbz-PEG-CO-NH-R' (Amide Product) Tetrahedral_Int->Product Byproduct HOAt Byproduct Tetrahedral_Int->Byproduct

Caption: Mechanism of HATU-mediated amide bond formation.

Data Presentation & Expected Results

The efficiency of the amide coupling reaction can be evaluated based on several parameters. The following table summarizes typical data points for a successful conjugation.

ParameterTypical Value/RangeMethod of AnalysisNotes
Reactant Molar Ratio
Cbz-PEG-Acid:Amine:HATU:DIPEA1 : 1.1 : 1.2 : 2-Ratios should be optimized for each specific amine substrate.[8]
Reaction Time 2 - 6 hoursTLC, LC-MSSterically hindered amines may require longer reaction times or slightly elevated temperatures.
Crude Yield > 90%GravimetricBased on the consumption of the limiting reagent.
Purified Yield 65 - 85%GravimetricYields can vary significantly based on the purification method and scale of the reaction.
Final Purity > 95%RP-HPLC, LC-MSPurity is critical for subsequent applications, especially in drug development.
Molecular Weight (LC-MS) Expected M+H⁺LC-MSConfirms the successful conjugation of the PEG linker to the amine substrate.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (hydrolysis of HATU).2. Insufficient base.3. Non-anhydrous reaction conditions.1. Use fresh HATU.2. Ensure correct stoichiometry of DIPEA.3. Use anhydrous solvents and dry glassware.
Multiple Products/Side Reactions 1. Reaction with other functional groups on the substrate.2. Racemization at a stereocenter.1. Use appropriate protecting groups on the substrate if necessary.2. HATU is known to minimize racemization, but consider running the reaction at 0°C.
Difficulty in Purification The PEGylated product has similar polarity to byproducts.Optimize the HPLC gradient. Consider alternative purification techniques like ion-exchange or size-exclusion chromatography.[][9]
Hydrolysis of Activated Ester Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.

This detailed protocol provides a robust starting point for researchers aiming to perform amide bond formation using this compound. Optimization of the reactant ratios and reaction conditions for each specific amine substrate is recommended to achieve the highest possible yield and purity.

References

Application Notes and Protocols for Cbz-NH-PEG24-C2-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cbz-NH-PEG24-C2-acid, a versatile bifunctional linker, and its application in the construction of targeted drug delivery systems, with a particular focus on Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for its use in synthesizing these advanced therapeutic agents are also provided.

Introduction to this compound

This compound is a high-quality, monodisperse polyethylene glycol (PEG) linker that is instrumental in the field of targeted drug delivery. Its unique structure, featuring a carbobenzyloxy (Cbz)-protected amine at one terminus and a carboxylic acid at the other, connected by a 24-unit PEG chain, offers several advantages in the design and synthesis of complex bioconjugates. The long PEG chain enhances the solubility and bioavailability of the resulting conjugate, while the terminal functional groups allow for the sequential and controlled conjugation of two different molecular entities. This makes it an ideal linker for the synthesis of PROTACs, which require the precise connection of a target protein ligand and an E3 ubiquitin ligase ligand.[1][2]

The Cbz protecting group provides a stable handle for one end of the linker while the carboxylic acid is readily available for coupling reactions. The subsequent removal of the Cbz group under specific conditions reveals a primary amine, which can then be conjugated to a second molecule of interest. This strategic design facilitates the modular and efficient assembly of heterobifunctional molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in drug delivery system design.

PropertyValue
Molecular Formula C₅₉H₁₀₉NO₂₈
Molecular Weight 1280.49 g/mol
Appearance White to off-white solid or viscous liquid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Conditions -20°C for long-term storage

Application in PROTAC-Based Targeted Drug Delivery

PROTACs are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with diseases. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.

This compound is an exemplary linker for PROTAC development due to its length and flexibility, which can facilitate the productive orientation of the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.

Signaling Pathway: The Ubiquitin-Proteasome System

The mechanism of action of PROTACs is centered around the hijacking of the ubiquitin-proteasome pathway. The following diagram illustrates this process:

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target Protein-PROTAC-E3 Ligase) PROTAC->TernaryComplex Binds Recycling PROTAC Recycling PROTAC->Recycling TargetProtein Target Protein (e.g., oncogenic protein) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Release PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->E3Ligase Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. These are representative procedures and may require optimization based on the specific properties of the target protein ligand and the E3 ligase ligand.

Experimental Workflow

The overall workflow for synthesizing a PROTAC using this compound involves a two-step conjugation process.

PROTAC_Synthesis_Workflow Start Start Linker This compound Start->Linker Step1 Step 1: Amide Coupling of Ligand 1 (e.g., E3 Ligase Ligand with an available amine) Intermediate1 Intermediate 1: Cbz-NH-PEG24-C2-Ligand 1 Step1->Intermediate1 Linker->Step1 Step2 Step 2: Cbz Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2: NH2-PEG24-C2-Ligand 1 Step2->Intermediate2 Step3 Step 3: Amide Coupling of Ligand 2 (e.g., Target Protein Ligand with a carboxylic acid) Intermediate2->Step3 FinalPROTAC Final PROTAC: Ligand 2-NH-PEG24-C2-Ligand 1 Step3->FinalPROTAC Purification Purification and Characterization (HPLC, LC-MS, NMR) FinalPROTAC->Purification End End Purification->End

Caption: General workflow for PROTAC synthesis.

Protocol 1: Amide Bond Formation with the Carboxylic Acid Terminus

This protocol describes the coupling of a molecule containing a primary or secondary amine (Ligand 1, e.g., an E3 ligase ligand) to the carboxylic acid terminus of this compound.

Materials:

  • This compound

  • Ligand 1 (containing an amine functional group)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent (e.g., HBTU, EDC/NHS)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent

  • Argon or Nitrogen atmosphere

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • In a separate vial, dissolve Ligand 1 (1.1 eq) in anhydrous DMF.

  • Activation and Coupling:

    • To the solution of this compound, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the solution of Ligand 1 to the activated linker solution.

    • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (Intermediate 1: Cbz-NH-PEG24-C2-Ligand 1) by preparative HPLC to obtain the desired product.

  • Characterization:

    • Confirm the identity and purity of the purified product by LC-MS and NMR spectroscopy.

Protocol 2: Cbz Deprotection to Reveal the Amine Terminus

This protocol describes the removal of the Cbz protecting group from Intermediate 1 to yield a free amine for subsequent conjugation.

Materials:

  • Intermediate 1 (Cbz-NH-PEG24-C2-Ligand 1)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)

  • Methanol or Ethanol

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Celite® for filtration

Procedure:

  • Reaction Setup:

    • Dissolve Intermediate 1 in methanol or ethanol in a suitable reaction vessel.

    • Carefully add Pd/C (typically 10-20 mol%) to the solution under an inert atmosphere.

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus at a suitable pressure).

    • Stir the reaction mixture vigorously at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS to confirm the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, carefully purge the vessel with an inert gas (Argon or Nitrogen).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with methanol or ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product (Intermediate 2: NH₂-PEG24-C2-Ligand 1). This product is often used in the next step without further purification if it is of sufficient purity.

Protocol 3: Amide Bond Formation with the Newly Formed Amine Terminus

This protocol describes the coupling of a molecule containing a carboxylic acid (Ligand 2, e.g., a target protein ligand) to the newly revealed amine terminus of Intermediate 2.

Materials:

  • Intermediate 2 (NH₂-PEG24-C2-Ligand 1)

  • Ligand 2 (containing a carboxylic acid functional group)

  • HATU or a similar peptide coupling agent

  • DIPEA

  • Anhydrous DMF

  • Argon or Nitrogen atmosphere

  • Reaction vessel with magnetic stirrer

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Preparation:

    • In a reaction vessel under an inert atmosphere, dissolve Ligand 2 (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to this solution and stir for 15-30 minutes to activate the carboxylic acid.

    • Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF.

  • Coupling:

    • Add the solution of Intermediate 2 to the activated Ligand 2 solution.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Follow a similar work-up procedure as described in Protocol 1.

    • Purify the final PROTAC by preparative HPLC.

  • Final Characterization:

    • Characterize the final PROTAC product thoroughly using LC-MS, high-resolution mass spectrometry (HRMS), and NMR (¹H and ¹³C) to confirm its identity, purity, and structural integrity.

Logical Relationships in PROTAC Design

The successful design of a PROTAC involves careful consideration of the interplay between its three components. The linker, in particular, plays a pivotal role.

PROTAC_Design_Logic PROTAC_Efficacy PROTAC Efficacy Ternary_Complex Stable & Productive Ternary Complex Formation Ternary_Complex->PROTAC_Efficacy Drives PK_Properties Favorable Physicochemical & PK Properties PK_Properties->PROTAC_Efficacy Enables Linker Linker Properties (this compound) Linker->Ternary_Complex Influences Linker->PK_Properties Determines Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility Attachment_Points Attachment Points Linker->Attachment_Points Ligand1 Target Protein Ligand (Warhead) Ligand1->Ternary_Complex Binds to Target Ligand2 E3 Ligase Ligand Ligand2->Ternary_Complex Recruits E3 Ligase Length->Ternary_Complex Flexibility->Ternary_Complex Solubility->PK_Properties Attachment_Points->Ternary_Complex

References

Application of Cbz-NH-PEG24-C2-acid in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component: the monoclonal antibody, the cytotoxic payload, and the linker. The linker, in particular, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of the ADC. Cbz-NH-PEG24-C2-acid is a bifunctional, monodisperse polyethylene glycol (PEG) linker that offers significant advantages in ADC development. Its long-chain PEG moiety enhances the hydrophilicity of the ADC, which is crucial for mitigating challenges associated with hydrophobic payloads.

The primary applications of this compound in ADCs include:

  • Improving Hydrophilicity and Reducing Aggregation: Many potent cytotoxic drugs are hydrophobic, and their conjugation to an antibody can lead to aggregation, compromising the stability and efficacy of the ADC.[1][2] The 24-unit PEG chain of this linker imparts a hydrophilic shield around the payload, improving solubility and preventing the formation of aggregates, even at higher drug-to-antibody ratios (DARs).[2][3][4]

  • Enhancing Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[3] The hydrophilic nature of the PEG linker can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[3][5] This extended circulation time can result in greater accumulation of the ADC in tumor tissues.[6]

  • Providing a Flexible Spacer: The long PEG chain acts as a flexible spacer between the antibody and the drug, which can minimize steric hindrance and allow for efficient interaction of the antibody with its target antigen.

  • Enabling a Two-Step Conjugation Strategy: The bifunctional nature of this compound, with a Cbz-protected amine at one end and a carboxylic acid at the other, is ideal for a controlled, sequential conjugation process. This allows for the synthesis and purification of a drug-linker intermediate prior to conjugation with the antibody, resulting in a more homogenous and well-defined ADC.

The carboxybenzyl (Cbz) protecting group on the amine provides a stable linkage during the initial activation of the carboxylic acid and conjugation to the payload. It can then be selectively removed under conditions that are compatible with the drug molecule to reveal the amine for subsequent reaction with the antibody.

Data Presentation

The inclusion of a PEG linker, such as the PEG24 moiety in this compound, has a quantifiable impact on the properties of an ADC. The following tables summarize representative data from preclinical studies, illustrating the effects of PEG linker length on key ADC parameters.

Linker TypeIn Vitro Cytotoxicity (IC50, ng/mL)Reference
Non-PEGylated10[5]
PEG445[5]
PEG8~75-85% reduction in tumor weight[6]
PEG10225[5]
PEG12~75-85% reduction in tumor weight[6]
PEG24~75-85% reduction in tumor weight[6]
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity. Generally, an increase in PEG chain length can lead to a decrease in immediate in vitro potency, potentially due to steric hindrance of the payload.
Linker TypePlasma Half-life (hours)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Non-PEGylated0.33Low[5]
PEG40.82Moderate[5]
PEG8Significantly higher tumor to plasma exposure ratioHigh[6]
PEG103.65High[5]
PEG12Significantly higher tumor to plasma exposure ratioHigh[6]
PEG24Significantly higher tumor to plasma exposure ratioHigh[6]
Table 2: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Efficacy. Longer PEG chains significantly improve plasma half-life, leading to enhanced tumor accumulation and overall in vivo efficacy.
Linker TypeAggregation (%)Drug-to-Antibody Ratio (DAR)Reference
Non-PEGylatedHigh with high DARDifficult to achieve high DAR without aggregation[4]
PEGylated (linear)LowCan achieve higher DAR (e.g., 8) with reduced aggregation[7][8]
PEGylated (branched)Very LowCan achieve high DAR with improved stability[7][8]
Table 3: Influence of PEG Linkers on ADC Aggregation and Drug Loading. PEGylated linkers are instrumental in enabling higher drug loading by mitigating the hydrophobicity of the payload and reducing the propensity for aggregation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an ADC using this compound. The process is divided into three main stages:

  • Activation of this compound and Conjugation to a Payload.

  • Deprotection of the Cbz Group to Yield the Amine-Reactive Drug-Linker.

  • Conjugation of the Drug-Linker to the Antibody.

Protocol 1: Activation of Linker and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid terminus of this compound and its subsequent conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., a derivative of MMAE or PBD)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the linker solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated linker.

  • In a separate vial, dissolve the amine-containing payload in anhydrous DMF.

  • Add the payload solution to the activated linker solution.

  • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the Cbz-NH-PEG24-C2-Payload conjugate by reverse-phase HPLC.

  • Characterize the purified product by mass spectrometry to confirm its identity and purity.

Protocol 2: Cbz Deprotection of the Drug-Linker Conjugate

This protocol outlines the removal of the Cbz protecting group to expose the terminal amine on the drug-linker construct, making it ready for conjugation to the antibody.

Materials:

  • Cbz-NH-PEG24-C2-Payload conjugate

  • Palladium on carbon (10% Pd/C)

  • Anhydrous Methanol or Ethanol

  • Hydrogen gas (H2) balloon or a hydrogenation apparatus

  • 0.22 µm syringe filter

Procedure:

  • Dissolve the Cbz-NH-PEG24-C2-Payload conjugate in anhydrous methanol.

  • Carefully add 10% Pd/C catalyst to the solution (approximately 10% by weight of the conjugate).

  • Purge the reaction vessel with nitrogen or argon, then introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a 0.22 µm syringe filter to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected NH2-PEG24-C2-Payload.

  • Confirm the identity and purity of the product by mass spectrometry.

Protocol 3: Conjugation of the Drug-Linker to an Antibody

This protocol describes the conjugation of the amine-reactive drug-linker to a monoclonal antibody. This example assumes conjugation to the antibody's lysine residues after their modification to introduce a reactive handle, or more commonly, conjugation to hinge-region cysteine residues after reduction. The latter is described here.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • NH2-PEG24-C2-Payload with a maleimide handle (this requires an additional step to functionalize the amine with a maleimide group, e.g., using a SMCC linker)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds in the hinge region.

    • Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation Reaction:

    • Immediately after reduction, add the maleimide-functionalized drug-linker to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

    • The reaction mixture should contain up to 10% of an organic co-solvent like DMF or DMSO to ensure the solubility of the drug-linker.

    • Incubate the reaction at 4°C for 4-16 hours with gentle mixing.

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • Determine the average drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the level of aggregation in the final ADC product using SEC.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Step 1: Drug-Linker Synthesis cluster_deprotection Step 2: Deprotection cluster_conjugation Step 3: ADC Conjugation Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker EDC, NHS Cbz_DrugLinker Cbz-Drug-Linker Conjugate ActivatedLinker->Cbz_DrugLinker Drug Amine-Payload Drug->Cbz_DrugLinker Deprotected_DrugLinker Amine-Drug-Linker Cbz_DrugLinker->Deprotected_DrugLinker H2, Pd/C Final_ADC Purified ADC Deprotected_DrugLinker->Final_ADC (after maleimide functionalization) Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody Antibody->Reduced_Ab TCEP Reduced_Ab->Final_ADC

Caption: Workflow for ADC synthesis using a bifunctional linker.

Logical_Relationship cluster_properties Linker Properties cluster_benefits ADC Benefits PEG24 Long PEG Chain (PEG24) Hydrophilicity Improved Hydrophilicity PEG24->Hydrophilicity PK Enhanced Pharmacokinetics PEG24->PK Bifunctional Bifunctional (Cbz-Amine, Acid) DAR Higher DAR Possible Bifunctional->DAR Controlled Conjugation Aggregation Reduced Aggregation Hydrophilicity->Aggregation Hydrophilicity->DAR Stability Increased Stability Aggregation->Stability

Caption: Benefits of the this compound linker in ADCs.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Cbz-NH-PEG24-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility, stability, and in vivo circulation time of nanoparticles by creating a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system.[1][2][3]

Cbz-NH-PEG24-C2-acid is a heterobifunctional PEG linker designed for advanced bioconjugation applications. It features three key components:

  • A Carbobenzyloxy (Cbz)-protected amine group : This allows for directional conjugation. The Cbz group is a stable protecting group for the amine functionality, which can be selectively removed under specific conditions to allow for subsequent chemical modifications.[4]

  • A hydrophilic 24-unit polyethylene glycol (PEG24) spacer : This long, flexible chain imparts water solubility, increases hydrodynamic volume, and provides steric hindrance to prevent non-specific protein adsorption.[1][3]

  • A terminal carboxylic acid group : This functional group is readily available for covalent conjugation to primary amines on the surface of nanoparticles or other molecules through well-established carbodiimide chemistry (e.g., EDC/NHS).[5][6]

A primary application for this linker is in the development of Proteolysis Targeting Chimeras (PROTACs) delivered via nanoparticles.[7][8][9] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[9] By incorporating a PROTAC onto a nanoparticle using the this compound linker, targeted delivery and enhanced therapeutic efficacy can be achieved.[10]

These application notes provide detailed protocols for the covalent attachment of this compound to amine-functionalized nanoparticles, subsequent deprotection of the Cbz group, and characterization of the modified nanoparticles.

Data Presentation: Expected Physicochemical Changes

The successful conjugation of this compound to nanoparticles will result in predictable changes in their physicochemical properties. The following tables summarize expected quantitative data based on typical results observed for nanoparticles of approximately 100 nm in diameter.

Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle TypeAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Unmodified (Amine-functionalized)100 ± 2.50.15 ± 0.03
This compound Modified125 ± 3.00.12 ± 0.02

Note: The increase in hydrodynamic diameter is indicative of the PEG layer formation on the nanoparticle surface. The decrease in PDI suggests a more uniform and stable nanoparticle suspension.

Table 2: Change in Surface Charge (Zeta Potential)

Nanoparticle TypeZeta Potential (mV)
Unmodified (Amine-functionalized)+35 ± 4.0
This compound Modified+5 ± 2.0

Note: The significant reduction in positive zeta potential is due to the shielding of the primary amine groups on the nanoparticle surface by the neutral PEG chains.[11][12]

Table 3: Quantification of Surface PEGylation

Analytical MethodParameter MeasuredTypical Value
Thermogravimetric Analysis (TGA)Weight Loss (%)15-25%
PEG Grafting Density (chains/nm²)0.5 - 2.0

Note: TGA measures the weight loss of the organic PEG layer upon heating, allowing for the calculation of grafting density.[13][14][15] This value can vary based on nanoparticle size and conjugation efficiency.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of the carboxylic acid terminus of the PEG linker to primary amine groups on the surface of nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units (with appropriate molecular weight cut-off for the nanoparticles)

  • Deionized (DI) water

Procedure:

  • Preparation of Reagents:

    • Allow EDC, NHS, and this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, add a 10-50 molar excess of this compound (relative to the estimated surface amine groups on the nanoparticles) to an appropriate volume of Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS (relative to the PEG linker) to the solution.

    • Vortex briefly to mix and incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer at a concentration of 1-10 mg/mL.

    • Add the activated this compound solution to the nanoparticle suspension.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking or stirring.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-20 mM to deactivate any unreacted NHS-esters. Incubate for 15 minutes.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension using centrifugal filter units. Wash the nanoparticles three times with Coupling Buffer to remove excess linker and coupling reagents.

    • After the final wash, resuspend the purified this compound modified nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Characterization of Modified Nanoparticles

1. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Dilute a small aliquot of the unmodified and modified nanoparticle suspensions in DI water or 10 mM NaCl solution.
  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).[16][17]
  • Compare the results to confirm successful PEGylation as indicated in Tables 1 and 2.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Lyophilize small amounts of both unmodified and modified nanoparticles.
  • Acquire FTIR spectra of the dried samples.
  • Look for the appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) and amide bond formation (amide I and II bands around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) in the modified sample.[5][7][18][19]

3. Thermogravimetric Analysis (TGA):

  • Place a known amount of lyophilized modified nanoparticles in a TGA crucible.
  • Heat the sample under a nitrogen atmosphere from room temperature to approximately 600°C at a controlled rate (e.g., 10°C/min).
  • The weight loss observed between 200°C and 500°C corresponds to the decomposition of the grafted PEG chains.[15] This data can be used to calculate the grafting density.[6][13][14]

Protocol 3: Deprotection of the Cbz Group via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to expose a primary amine on the nanoparticle surface, which is then available for further conjugation.

Materials:

  • This compound modified nanoparticles

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Solvent (e.g., Methanol, Ethanol, or THF)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

Procedure:

  • Reaction Setup:

    • Disperse the Cbz-protected nanoparticles in a suitable solvent in a round-bottom flask.

    • Carefully add Pd/C catalyst to the suspension (typically 5-10 mol% relative to the estimated amount of Cbz groups).

    • Seal the flask and place the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) before introducing hydrogen.

  • Hydrogenation:

    • Introduce hydrogen gas to the reaction vessel (e.g., via a balloon or by connecting to a hydrogenation system).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress using a suitable method (e.g., by testing for the presence of the free amine using a ninhydrin test on a small aliquot). The reaction is typically complete within 2-6 hours.[4][20][21]

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[20]

    • Wash the filter cake with the reaction solvent to ensure full recovery of the nanoparticles.

    • Purify the deprotected, amine-terminated PEGylated nanoparticles by centrifugation and resuspension as described in Protocol 1.

    • Resuspend the final product in the desired buffer for subsequent conjugation steps or storage.

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Conjugation cluster_deprotection Protocol 3: Deprotection cluster_characterization Protocol 2: Characterization np Amine-functionalized Nanoparticles conjugation Conjugation Reaction (Amide Bond Formation) np->conjugation linker This compound edc_nhs EDC / NHS (Activation) linker->edc_nhs 1. Activate activated_linker NHS-activated Linker edc_nhs->activated_linker activated_linker->conjugation 2. React peg_np Cbz-PEG-Nanoparticles conjugation->peg_np purification1 Purification (Centrifugation) peg_np->purification1 3. Quench & Purify final_peg_np Purified Cbz-PEG-NP purification1->final_peg_np hydrogenolysis Hydrogenolysis (H₂, Pd/C) final_peg_np->hydrogenolysis 4. Deprotect Cbz dls DLS / Zeta final_peg_np->dls ftir FTIR final_peg_np->ftir tga TGA final_peg_np->tga deprotected_np Amine-PEG-Nanoparticles hydrogenolysis->deprotected_np purification2 Purification (Filtration, Centrifugation) deprotected_np->purification2 5. Purify final_amine_np Purified NH₂-PEG-NP purification2->final_amine_np final_amine_np->dls Re-characterize final_amine_np->ftir Re-characterize

Caption: Experimental workflow for nanoparticle surface modification.

signaling_pathway cluster_protac PROTAC Application Logic np_core Nanoparticle Core peg_linker NH₂-PEG24-C2-Linker np_core->peg_linker Surface Functionalization protac_np PROTAC- Nanoparticle Conjugate poi_ligand POI Ligand (Warhead) peg_linker->poi_ligand Conjugate (via C2-acid) e3_ligand E3 Ligase Ligand (Anchor) poi_ligand->e3_ligand Linker connects ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac_np->ternary_complex Recruits POI & E3 Ligase ubiquitination Ubiquitination of POI ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

Caption: Logical flow for PROTAC-nanoparticle conjugate action.

References

Application Notes and Protocols for the Experimental Workflow in Developing PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The linker component is not merely a spacer but plays a critical role in influencing the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[1] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance water solubility and modulate cell permeability.[3] The flexibility and variable length of PEG chains allow for precise optimization of the ternary complex geometry, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[3]

These application notes provide a detailed experimental workflow for the development of PROTACs incorporating PEG linkers, from initial design and synthesis to comprehensive in vitro and in vivo evaluation.

I. PROTAC Design and Synthesis with PEG Linkers

The initial step in developing a novel PROTAC is the rational design and chemical synthesis of the heterobifunctional molecule. This involves the selection of appropriate ligands for the target protein and an E3 ligase, connected by a PEG linker of optimal length and composition.

A. General Synthesis Scheme

A common strategy for synthesizing PROTACs with PEG linkers involves a stepwise approach, often utilizing amide bond formation or click chemistry to connect the three components. A representative two-step synthesis using a commercially available bifunctional PEG linker, such as a Hydroxy-PEG-acid, is outlined below. This method allows for the sequential and directional conjugation of the POI and E3 ligase ligands.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with amine) Intermediate POI-PEG-OH Intermediate POI_Ligand->Intermediate Amide Coupling (HATU, DIPEA) PEG_Linker Hydroxy-PEG-Acid Linker PEG_Linker->Intermediate E3_Ligand E3 Ligase Ligand (with amine) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Activation & Amide Coupling (e.g., MsCl, then E3 Ligand)

Caption: A generalized workflow for the two-step synthesis of a PROTAC using a bifunctional PEG linker.

B. Experimental Protocol: Two-Step PROTAC Synthesis

Step 1: Synthesis of POI-PEG-OH Intermediate

  • Dissolve the amine-functionalized POI ligand (1.0 equivalent), Hydroxy-PEG-acid linker (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture and stir at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG-OH intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the POI-PEG-OH intermediate (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Slowly add a solution of methanesulfonyl chloride (MsCl) (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the mesylated intermediate.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude mesylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture and stir at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC molecule.

Table 1: Summary of Synthesis and Characterization Data

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)Purity (%)
POI-PEG-OH Intermediate CₓHᵧNₐOₑ[Value][Value]>95
Final PROTAC CₐHₑNᵢOᵤ[Value][Value]>98

II. Biophysical and Biochemical Evaluation

Once synthesized, the PROTAC's ability to bind its target protein and the E3 ligase, and to form a stable ternary complex, must be evaluated. Biophysical techniques such as Surface Plasmon Resonance (SPR) are invaluable for this purpose.

A. Ternary Complex Formation Pathway

Ternary_Complex_Formation cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Binary_Complex1 PROTAC-POI Binary Complex PROTAC->Binary_Complex1 Binary_Complex2 PROTAC-E3 Ligase Binary Complex PROTAC->Binary_Complex2 POI Protein of Interest (POI) POI->Binary_Complex1 Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Binary_Complex2 E3_Ligase->Ternary_Complex Binary_Complex1->Ternary_Complex Binary_Complex2->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation, highlighting the formation of binary and ternary complexes.

B. Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

This protocol outlines the steps to characterize the formation of the POI-PROTAC-E3 ligase ternary complex using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Procedure:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the E3 ligase complex (e.g., 25 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~5000 RU).

    • Deactivate the remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

  • Binary Interaction Analysis (PROTAC with E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Measure the binding response and fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Measure the binding response. An enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

    • Fit the data to determine the apparent KD of the PROTAC for the E3 ligase in the presence of the POI.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) as the ratio of the KD of the binary interaction (PROTAC-E3 ligase) to the apparent KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.

Table 2: Summary of Biophysical Data

PROTACBinary KD (PROTAC-POI) (nM)Binary KD (PROTAC-E3 Ligase) (nM)Ternary Complex Apparent KD (nM)Cooperativity (α)
PROTAC-PEG-X [Value][Value][Value][Value]
Control [Value][Value][Value][Value]

III. Cellular Assays

Following biophysical characterization, the next critical step is to evaluate the PROTAC's activity in a cellular context. This includes assessing its ability to induce the degradation of the target protein and its effect on cell viability.

A. Experimental Workflow for Cellular Characterization

Cellular_Assay_Workflow cluster_cellular Cellular Assays Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Target Degradation) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) PROTAC_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for the cellular characterization of PROTACs.

B. Experimental Protocol: Western Blot for Target Protein Degradation

This protocol details the steps to quantify target protein levels in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

C. Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well opaque-walled plate.

    • Treat cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of cell growth).

Table 3: Summary of Cellular Activity Data

PROTACDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
PROTAC-PEG-X [Value][Value][Value]
Control [Value][Value][Value]

IV. In Vivo Evaluation

Promising PROTAC candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic (PK), pharmacodynamic (PD), and anti-tumor efficacy.

A. Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_invivo In Vivo Evaluation Animal_Model Animal Model Selection (e.g., Xenograft) PK_Study Pharmacokinetic (PK) Study (Dosing, Blood/Tissue Collection) Animal_Model->PK_Study PD_Study Pharmacodynamic (PD) Study (Target Degradation in Tumors) Animal_Model->PD_Study Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Efficacy_Study->Toxicity_Assessment

Caption: A comprehensive workflow for the in vivo evaluation of PROTACs.

B. Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical efficacy study in mice bearing subcutaneous tumors.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Cancer cell line for tumor implantation

  • PROTAC formulation for in vivo administration (e.g., in 10% PEG400, 3% Cremophor, 87% PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment and vehicle control groups.

    • Administer the PROTAC or vehicle control via the desired route (e.g., intraperitoneal, oral) at a specified dose and schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot to confirm target degradation).

Table 4: Summary of In Vivo Efficacy and PK/PD Data

PROTACDosing ScheduleTumor Growth Inhibition (%)Target Degradation in Tumor (%)Cₘₐₓ (ng/mL)AUC (ng·h/mL)
PROTAC-PEG-X [Value] mg/kg, [Route], [Frequency][Value][Value][Value][Value]
Vehicle Control N/A00N/AN/A

Conclusion

The development of effective PROTACs with PEG linkers requires a systematic and multi-faceted experimental approach. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs. By carefully optimizing the PEG linker and rigorously characterizing the resulting molecules through biophysical, cellular, and in vivo assays, it is possible to develop potent and selective protein degraders with significant therapeutic potential.

References

Application Notes & Protocols: Characterization of Cbz-NH-PEG24-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Cbz-NH-PEG24-C2-acid is a heterobifunctional linker commonly employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs). This linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. Accurate and robust analytical characterization of the final conjugate is critical to ensure its identity, purity, and stability, which are essential for reliable downstream biological assays and therapeutic development.[1][2]

This document provides detailed application notes and experimental protocols for the comprehensive characterization of small molecule conjugates prepared using the this compound linker. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods collectively allow for the verification of molecular weight, assessment of purity, and confirmation of structural integrity.

Overall Analytical Workflow

The characterization of a newly synthesized this compound conjugate follows a logical progression from initial purity assessment to definitive structural confirmation. The general workflow involves purification followed by a suite of analytical techniques to confirm the final product's quality.

G synthesis Synthesis of Conjugate purification Purification (e.g., Prep-HPLC) synthesis->purification purity_check Purity Assessment (Analytical RP-HPLC) purification->purity_check mw_confirm Molecular Weight Confirmation (LC-MS) purity_check->mw_confirm structure_id Structural Identity (NMR Spectroscopy) mw_confirm->structure_id final_product Qualified Conjugate structure_id->final_product G sample_prep Sample Preparation (1 mg/mL in DMSO) injection HPLC Injection (5 µL) sample_prep->injection separation C18 Column Separation (ACN/H2O Gradient) injection->separation detection DAD Detection (220, 254 nm) separation->detection analysis Purity Calculation (% Area) detection->analysis G sample_prep Dissolve Conjugate (5-10 mg in DMSO-d6) acquisition Acquire 1H Spectrum (400 MHz, 298 K) sample_prep->acquisition processing Process Data (FT, Phasing, Baseline) acquisition->processing analysis Integrate Key Signals (PEG, Cbz, Ligands) processing->analysis confirmation Confirm Structure & Stoichiometry analysis->confirmation

References

Application Notes and Protocols: Cbz-NH-PEG24-C2-acid for E3 Ligase Ligand Conjugation in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[1][][4]

Cbz-NH-PEG24-C2-acid is a high-purity, monodisperse polyethylene glycol (PEG) based linker designed for the synthesis of PROTACs.[5] Its 24-unit PEG chain offers significant advantages, including enhanced aqueous solubility and the potential to improve the pharmacokinetic profile of the resulting PROTAC.[][5] The bifunctional nature of this linker, with a Cbz-protected amine and a terminal carboxylic acid, allows for the sequential and controlled conjugation to an E3 ligase ligand and a POI ligand. This document provides detailed application notes and experimental protocols for the use of this compound in the development of PROTACs.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.

PropertyValueReference
Molecular Formula C₅₉H₁₀₉NO₂₈[6]
Molecular Weight 1280.49 g/mol [6]
Appearance White to off-white solid or waxy solid
Solubility Soluble in DMSO, DMF, and aqueous buffers[][5]
Functional Groups Cbz-protected amine, Carboxylic acid

Data Presentation: Impact of Linker Length on PROTAC Performance

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. While specific quantitative data for PROTACs utilizing a PEG24 linker is not extensively available in the public domain, the following tables summarize data from various studies illustrating the general impact of PEG linker length on PROTAC properties and performance. This data can serve as a guide for the rational design of PROTACs with long-chain PEG linkers.

Table 1: Illustrative Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430
Data is illustrative and compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[7]

Table 2: Illustrative Influence of PEG Linker Length on Degradation Efficiency and Permeability

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[7]

Table 3: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC₅₀ (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10
This data highlights that an optimal linker length exists for maximal degradation and cytotoxic activity.[8]

Table 4: Comparative Efficacy of TBK1-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
< 12No degradationN/A
12Submicromolar-
21396
2929276
This study demonstrates that a minimum linker length is required for activity, and excessively long linkers can lead to a decrease in potency.[8][9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis involving the initial conjugation of the linker to an E3 ligase ligand, followed by deprotection and conjugation to the POI ligand.

Materials:

  • This compound

  • E3 ligase ligand with a free amine (e.g., pomalidomide derivative)

  • POI ligand with a free amine or other suitable functional group

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: Palladium on carbon (Pd/C, 10%), Hydrogen gas (H₂)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), Methanol (MeOH), Ethyl acetate (EtOAc)

  • Purification: Preparative HPLC, Silica gel for column chromatography

Step 1: Coupling of this compound to the E3 Ligase Ligand

  • Dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the Cbz-protected E3 ligase-linker conjugate.

Step 2: Cbz Deprotection

  • Dissolve the purified Cbz-protected E3 ligase-linker conjugate in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-8 hours. Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected E3 ligase-linker conjugate with a free amine.

Step 3: Coupling of the E3 Ligase-Linker Conjugate to the POI Ligand

  • Dissolve the deprotected E3 ligase-linker conjugate (1.0 eq) and a carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and ¹H NMR.

Protocol 2: Quantitative Analysis of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to determine the DC₅₀ and Dₘₐₓ of a synthesized PROTAC.

Materials:

  • Synthesized PROTAC

  • Relevant cell line expressing the POI

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker This compound Step1 Step 1: Amide Coupling Linker->Step1 E3_Ligand E3 Ligase Ligand (amine-functionalized) E3_Ligand->Step1 POI_Ligand POI Ligand (acid-functionalized) Step3 Step 3: Amide Coupling POI_Ligand->Step3 Intermediate Cbz-Protected E3-Linker Conjugate Step1->Intermediate Step2 Step 2: Cbz Deprotection Intermediate->Step2 Deprotected_Intermediate Deprotected E3-Linker Conjugate Step2->Deprotected_Intermediate Deprotected_Intermediate->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Workflow for PROTAC synthesis and evaluation.

Logical Relationship in PROTAC Design

PROTAC_Design_Logic POI_Ligand POI Ligand Selection Synthesis PROTAC Synthesis POI_Ligand->Synthesis E3_Ligand E3 Ligase Ligand Selection E3_Ligand->Synthesis Linker_Design Linker Design (e.g., this compound) Linker_Design->Synthesis Cell_Permeability Cell Permeability Linker_Design->Cell_Permeability PK_Properties Pharmacokinetic Properties Linker_Design->PK_Properties Ternary_Complex Ternary Complex Formation Synthesis->Ternary_Complex Degradation Protein Degradation Ternary_Complex->Degradation Efficacy Therapeutic Efficacy Degradation->Efficacy Cell_Permeability->Efficacy PK_Properties->Efficacy

Caption: Key considerations in rational PROTAC design.

References

Troubleshooting & Optimization

troubleshooting poor yield in Cbz-NH-PEG24-C2-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting poor yield in conjugation reactions involving Cbz-NH-PEG24-C2-acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound conjugation reaction?

The conjugation of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule ligand) is typically achieved through a carbodiimide-mediated coupling reaction. The most common method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid group of the PEG linker to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Subsequent Amide Bond: To improve reaction efficiency and the stability of the activated intermediate in aqueous solutions, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1]

Q2: Is the Cbz (carbobenzyloxy) protecting group stable under standard EDC/NHS coupling conditions?

Yes, the Cbz protecting group is generally stable under the conditions used for EDC/NHS coupling.[2] The removal of the Cbz group typically requires specific and different reaction conditions, such as catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst) or treatment with strong acids (e.g., HBr in acetic acid), which are not present during the conjugation reaction.[2][3][4] Therefore, premature deprotection or side reactions involving the Cbz group are not a common cause of low yield in this specific conjugation step.

Q3: What are the optimal pH conditions for this two-step conjugation reaction?

Optimal conjugation requires a two-step pH strategy:

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 5.5-6.0 .[5][6][7] A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).

  • Coupling Step: The reaction of the newly formed NHS ester with the primary amine of the target molecule is most efficient at a pH of 7.2-8.5 .[5][7] At this pH, the primary amine is deprotonated and thus more nucleophilic. Suitable buffers for this step include phosphate-buffered saline (PBS) or borate buffer.

Q4: Which buffers should I avoid during the conjugation reaction?

It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction. Avoid buffers such as Tris and glycine , as they contain primary amines that will react with the activated NHS ester, quenching the reaction and reducing the yield of the desired conjugate.[5]

Troubleshooting Guide for Poor Yield

Poor yield in this compound conjugation reactions can arise from several factors related to reagents, reaction conditions, and purification. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low or No Conjugation Detected
Possible Cause Recommended Action
Inactive EDC or NHS/Sulfo-NHS EDC and NHS are moisture-sensitive. Ensure they have been stored properly under desiccated conditions at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions fresh immediately before use. Do not use pre-made aqueous stock solutions of EDC.
Suboptimal pH for Activation or Coupling Verify the pH of your reaction buffers. Use a non-amine, non-carboxylate buffer like MES at pH 5.5-6.0 for the activation step. For the coupling step, ensure the pH is between 7.2 and 8.5 to facilitate the reaction with the primary amine.
Presence of Competing Nucleophiles Ensure your buffers (e.g., Tris, glycine) and any additives do not contain primary amines. If your amine-containing molecule is in a Tris-based buffer, perform a buffer exchange into a non-amine buffer like PBS or HEPES before the reaction.
Hydrolysis of the NHS Ester The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. After the activation step, proceed to the coupling step without delay. While the NHS ester is more stable than the O-acylisourea intermediate, its half-life can be a few hours in aqueous solution.
Issue 2: Low Yield After Purification
Possible Cause Recommended Action
Formation of N-acylurea Side Product The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which terminates the reaction for that molecule. This is more common in hydrophobic environments. The addition of NHS is designed to minimize this by rapidly converting the O-acylisourea to the NHS ester. Ensure an adequate molar excess of NHS is used.
Steric Hindrance If the amine on your target molecule is sterically hindered, the conjugation reaction may be slow. Increase the reaction time for the coupling step (e.g., overnight at 4°C). You can also try increasing the molar excess of the activated this compound.
Aggregation of Reactants High concentrations of proteins or hydrophobic molecules can lead to aggregation, reducing the availability of reactive sites. You can try reducing the concentration of the reactants or adding mild, non-interfering detergents.
Inefficient Purification The desired conjugate may be lost during purification. Ensure the chosen purification method (e.g., size exclusion chromatography, dialysis) is appropriate for the size and properties of your final product. For example, if using dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is suitable to retain your conjugate while allowing smaller unreacted molecules to be removed.

Data Presentation

Table 1: Recommended Molar Ratios and Reaction Conditions

The optimal molar ratios and reaction conditions should be empirically determined for each specific conjugation. The following table provides a general starting point based on common practices for similar bioconjugations.[1]

ParameterReactantRecommended Molar Ratio (relative to Amine-Molecule)Notes
Activation This compound1.5 - 10 fold excessStart with a lower excess and optimize as needed.
EDC2 - 5 fold excess (relative to PEG-acid)A significant excess is needed to drive the activation.
NHS/Sulfo-NHS1.2 - 2 fold excess (relative to PEG-acid)Helps to efficiently form the stable NHS ester and minimize side reactions.
Coupling Activated PEG-acid1.5 - 10 fold excessThe optimal ratio depends on the reactivity of the amine and potential steric hindrance.
Reaction Time Activation15 - 30 minutes at room temperature
Coupling2 hours at room temperature or overnight at 4°CLonger times may be needed for sterically hindered amines.
pH Activation5.5 - 6.0
Coupling7.2 - 8.5

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Protein

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous DMF or DMSO

  • Purification system (e.g., desalting column or dialysis cassette)

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL). If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with the Activation Buffer.

    • Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Protein:

    • Add the activated this compound solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation and use mass spectrometry to determine the degree of labeling.

Visualizations

G cluster_activation Activation Step (pH 5.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) A Cbz-NH-PEG-COOH C O-Acylisourea Intermediate (Unstable) A->C + EDC B EDC E NHS Ester (More Stable) C->E + NHS D NHS G Final Conjugate (Cbz-NH-PEG-CO-NH-R) E->G + R-NH2 F Amine-Molecule (R-NH2)

Caption: Workflow of the two-step EDC/NHS conjugation reaction.

G start Poor Conjugation Yield q1 Are EDC and NHS reagents fresh and stored correctly? start->q1 sol1 Use fresh, properly stored reagents. q1->sol1 No q2 Is the pH of the activation and coupling steps optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Adjust activation pH to 5.5-6.0 and coupling pH to 7.2-8.5. q2->sol2 No q3 Are there competing nucleophiles (e.g., Tris) in the buffers? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Perform buffer exchange into a non-amine buffer (e.g., PBS, MES). q3->sol3 Yes q4 Is steric hindrance a possibility? q3->q4 No a3_yes Yes a3_no No sol3->q3 sol4 Increase reaction time and/or molar excess of activated PEG linker. q4->sol4 Yes end_node Re-evaluate experiment with optimized conditions q4->end_node No a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting decision tree for low conjugation yield.

References

how to improve the solubility of Cbz-NH-PEG24-C2-acid based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cbz-NH-PEG24-C2-acid Based PROTACs

Welcome, researchers and drug development professionals. This center provides specialized guidance for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) that incorporate the this compound linker. Poor aqueous solubility is a common hurdle in PROTAC development, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide offers structured troubleshooting advice, experimental protocols, and frequently asked questions to address these challenges directly.

Frequently Asked questions (FAQs)

Q1: Why are my this compound based PROTACs showing poor solubility?

A1: The solubility of these PROTACs is a complex interplay of its different components. While the long PEG24 chain is designed to enhance hydrophilicity and water solubility, other moieties can counteract this effect.[3][4][5]

  • Cbz (Carboxybenzyl) Group: This protecting group is inherently hydrophobic and can significantly decrease aqueous solubility.

  • Warhead and E3 Ligase Ligand: The intrinsic properties of the two active ligands of the PROTAC are major determinants of the overall molecule's solubility.[6] Highly lipophilic warheads or ligands will contribute to poor solubility.

  • Terminal Carboxylic Acid: The C2-acid provides a handle for ionization. At physiological pH (around 7.4), the carboxylic acid will be deprotonated to its carboxylate form, which is more soluble. However, in acidic environments (like the stomach or specific assay buffers), it will be in its neutral, less soluble form.[7]

  • Overall Molecular Properties: PROTACs are often large molecules with high molecular weight and a tendency to aggregate, which inherently limits solubility.[8][9]

Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A2: Understanding the difference is crucial for troubleshooting.

  • Kinetic Solubility: This is measured by adding a concentrated DMSO stock solution of your PROTAC to an aqueous buffer. It reflects the solubility of the compound before it has had time to arrange into its most stable, and often less soluble, crystalline form. It's a high-throughput measurement useful for early-stage discovery.[10][11][12]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by dissolving the solid PROTAC powder in a buffer over a longer period (e.g., 24-48 hours) until equilibrium is reached.[10][13] It is a more accurate representation of the compound's intrinsic solubility and is critical for formulation development.[12]

For initial troubleshooting and screening, kinetic solubility is often sufficient.[14] However, for lead optimization and formulation, thermodynamic solubility data is essential.

Q3: My PROTAC precipitates out of solution during my cell-based assays. What's happening?

A3: This is a classic sign of poor solubility or aggregation under assay conditions.[15]

  • Concentration: The concentration used in your assay may exceed the PROTAC's solubility limit in the cell culture medium.

  • Media Components: Components in the media (e.g., proteins, salts) can interact with your PROTAC and reduce its solubility.

  • DMSO Concentration: While used to dissolve the PROTAC initially, the final concentration of DMSO in the media should be kept low (typically <0.5%), as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility at the final dilution.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are encountering solubility issues, follow this systematic approach to identify and solve the problem.

Issue: Low solubility of this compound PROTAC in aqueous buffer.

Step 1: Basic Formulation and pH Adjustment

The terminal carboxylic acid is the most straightforward handle to manipulate for solubility improvement.

  • Hypothesis: The PROTAC is more soluble at a pH where the terminal acid is ionized.

  • Action: Determine the kinetic solubility of your PROTAC across a range of pH values (e.g., pH 5.0, 6.5, 7.4, 8.5).

  • Expected Outcome: Solubility should increase significantly as the pH rises above the pKa of the carboxylic acid (typically around 4-5), as it converts to the more soluble carboxylate salt.[13]

Step 2: Co-Solvent Screening

If pH adjustment is insufficient or not compatible with your experimental system, investigate the use of co-solvents.

  • Hypothesis: The addition of a water-miscible organic solvent will improve the solvation of the hydrophobic regions of the PROTAC.

  • Action: Screen a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, DMA, NMP, PEG 400). Prepare formulations with varying percentages of the co-solvent (e.g., 5%, 10%, 20%) in your aqueous buffer.

  • Expected Outcome: A concentration-dependent increase in solubility. Be mindful that high concentrations of organic solvents can be incompatible with cellular assays.

Step 3: Excipient and Formulation Strategy

Advanced formulation techniques can be used for more challenging molecules.

  • Hypothesis: Specialized excipients can form complexes with the PROTAC to enhance its apparent solubility.

  • Action:

    • Cyclodextrins: Investigate complexation with cyclodextrins (e.g., HP-β-CD, SBE-β-CD), which can encapsulate hydrophobic moieties.[16]

    • Amorphous Solid Dispersions (ASDs): For later stage development, creating an ASD by dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, PVP) can prevent crystallization and enhance dissolution.[17][18][19]

  • Expected Outcome: Significant improvement in aqueous solubility and dissolution rate.[17] ASDs can generate a supersaturated state of the drug, which can improve absorption.[18][19]

Experimental Protocols

Protocol 1: pH-Dependent Kinetic Solubility Assay

Objective: To determine the kinetic solubility of the PROTAC at different pH values.

Materials:

  • PROTAC stock solution (10-20 mM in 100% DMSO).

  • Phosphate-buffered saline (PBS) or citrate/phosphate buffers at pH 5.0, 6.5, 7.4, and 8.5.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • 96-well UV-transparent collection plates.

  • Plate reader capable of UV-Vis absorbance measurements.

Method:

  • Add 198 µL of each pH buffer to multiple wells of a 96-well plate.

  • Add 2 µL of the PROTAC DMSO stock solution to each well. This creates a starting concentration of 100-200 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[10]

  • Transfer the contents to a 96-well filter plate placed on top of a UV-transparent collection plate.

  • Centrifuge to separate any precipitated solid from the soluble fraction.

  • Measure the UV absorbance of the filtrate in the collection plate at the λmax of the PROTAC.

  • Quantify the concentration by comparing the absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the PROTAC is fully soluble).

Protocol 2: Co-Solvent Formulation Screening

Objective: To assess the impact of different co-solvents on PROTAC solubility.

Materials:

  • PROTAC solid powder.

  • Co-solvents: DMSO, N,N-Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP), Polyethylene glycol 400 (PEG 400).

  • Aqueous buffer (e.g., PBS pH 7.4).

  • HPLC system with UV detector.

Method:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 10% DMA in PBS, 20% DMA in PBS, etc.).

  • Add an excess amount of solid PROTAC powder to a known volume of each mixture in a glass vial.

  • Cap the vials and agitate at room temperature for 24 hours to reach thermodynamic equilibrium.

  • After 24 hours, visually inspect for the presence of undissolved solid.

  • Filter the samples through a 0.22 µm syringe filter to remove solid material.

  • Dilute the filtrate with a suitable solvent (e.g., acetonitrile) and quantify the concentration of the dissolved PROTAC using a validated HPLC method against a standard curve.

Data Presentation

Table 1: pH-Dependent Solubility of PROTAC-XYZ
pH of BufferKinetic Solubility (µM)Standard Deviation (µM)
5.05.2± 0.8
6.525.6± 2.1
7.488.4± 5.7
8.5152.1± 9.3
Fictional data for illustrative purposes.
Table 2: Co-Solvent Effect on Thermodynamic Solubility of PROTAC-XYZ (in PBS pH 7.4)
Formulation VehicleThermodynamic Solubility (µg/mL)Fold Increase vs. Buffer
PBS pH 7.4 (Control)12.51.0
10% PEG 400 in PBS45.83.7
20% PEG 400 in PBS110.28.8
10% DMA in PBS185.714.9
Fictional data for illustrative purposes.

Visualizations

Troubleshooting Workflow

This diagram outlines the logical steps for addressing solubility issues with your PROTAC.

G cluster_0 Initial Observation cluster_1 Step 1: Physicochemical Characterization cluster_2 Step 2: Formulation Strategy cluster_3 Outcome start PROTAC Precipitates or Low Solubility Observed sol_type Determine Kinetic & Thermodynamic Solubility start->sol_type Begin Troubleshooting ph_profile Perform pH-Solubility Profile (pH 5.0 - 8.5) sol_type->ph_profile ph_adjust pH Adjustment (Use buffer > pKa) ph_profile->ph_adjust If pH-dependent cosolvent Co-solvent Screening (DMSO, DMA, PEG 400) ph_profile->cosolvent If pH adjustment is insufficient end Solubility Goal Met (e.g., >60 µg/mL) ph_adjust->end excipient Advanced Formulation (Cyclodextrins, ASDs) cosolvent->excipient If co-solvents fail or are incompatible with assay cosolvent->end excipient->end

Caption: A logical workflow for troubleshooting PROTAC solubility.

Factors Influencing PROTAC Solubility

This diagram illustrates how different components of the PROTAC molecule contribute to its overall solubility.

G cluster_solubilizing Solubility Enhancers cluster_insolubilizing Solubility Detractors PROTAC Overall PROTAC Solubility PEG PEG24 Linker (Hydrophilic Chain) PEG->PROTAC Increases Acid C2-Acid (Anionic at pH > pKa) (Ionizable Group) Acid->PROTAC Increases (pH-dependent) Cbz Cbz Group (Hydrophobic) Cbz->PROTAC Decreases Ligands Warhead & E3 Ligand (Often Lipophilic) Ligands->PROTAC Decreases MW High Molecular Weight (Promotes Aggregation) MW->PROTAC Decreases

References

Technical Support Center: Optimizing PROTAC Efficacy with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) with a focus on polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG linker in a PROTAC's efficacy?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker, and particularly its length, is a critical determinant of the PROTAC's efficacy.[3] Its primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[4]

The length and flexibility of the PEG linker directly influence:

  • Ternary Complex Formation and Stability: An optimal linker length is necessary to achieve the correct orientation and distance between the POI and the E3 ligase for efficient ubiquitination.[5]

  • Physicochemical Properties: PEG linkers are often used to improve the solubility and cell permeability of PROTAC molecules.[][7]

  • Selectivity: Altering the linker length can even impart selectivity for the degradation of one protein over another.[8]

Q2: How does PEG linker length quantitatively impact PROTAC performance?

The relationship between linker length and degradation efficacy is often not linear, and a "sweet spot" for linker length frequently emerges.[4] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[4][5] Conversely, a linker that is too long may not effectively bring the proteins into productive proximity, leading to an unstable complex and inefficient ubiquitination.[4][] The optimal length is highly dependent on the specific POI and E3 ligase pair.[8]

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation achieved (Dmax). The goal is to identify a PROTAC with the lowest possible DC50 and the highest Dmax.

Table 1: Illustrative Impact of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG0 (no PEG)< 500> 90[8]
BRD4CRBNPEG1-2 PEG units> 5000< 50[8]
BRD4CRBNPEG4-5 PEG units< 500> 90[8]
TBK1VHLAlkyl/Ether< 12No degradationN/A[8][9]
TBK1VHLAlkyl/Ether21396[7][8]
TBK1VHLAlkyl/Ether2929276[8]
ERαVHLPEG12> 1000~50[9]
ERαVHLPEG1626 (IC50)> 80[][8]

Q3: What is the "hook effect" and how does the linker influence it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[10] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[10] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate this effect.[10]

Troubleshooting Guide

Issue 1: My PROTAC shows low or no degradation of the target protein.

This is a common issue that can arise from several factors related to the linker and the resulting PROTAC properties.

Possible Cause Troubleshooting Steps Expected Outcome
Suboptimal Linker Length Synthesize and test a series of PROTACs with systematically varied PEG linker lengths (e.g., 2, 4, 6, 8 PEG units).[]Identification of a PROTAC with an optimal linker length that shows improved target degradation.[12]
Poor Cell Permeability The hydrophilicity of a long PEG linker can sometimes hinder passive cell permeability.[10] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers.[10] Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).[13]A modified PROTAC with improved cell uptake and consequently better degradation efficacy.
Inefficient Ternary Complex Formation The length and flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required.[10] Directly evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET.[14][15]Confirmation of whether the PROTAC is capable of forming the ternary complex and guidance for linker redesign.
Non-productive Ternary Complex Geometry A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[12] Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated.[12]If no ubiquitination is observed despite ternary complex formation, this indicates a need to redesign the linker to alter the geometry of the complex.[12]

Issue 2: My PROTAC is not selective and degrades off-target proteins.

Off-target effects can be a significant hurdle in PROTAC development. The linker plays a crucial role in determining selectivity.

Possible Cause Troubleshooting Steps Expected Outcome
Linker Allows for Unwanted Ternary Complex Formation The linker's length and flexibility might enable the PROTAC to bring off-target proteins into proximity with the E3 ligase. Systematically vary the linker length and composition. For instance, a subtle change, such as extending the linker by a single ethylene glycol unit, has been shown to abolish off-target degradation.[8]Improved selectivity of the PROTAC for the intended target protein.[12]
Suboptimal E3 Ligase Choice Different E3 ligases have different endogenous substrates and may form distinct off-target ternary complexes.[12] Consider synthesizing a new set of PROTACs that recruit a different E3 ligase (e.g., switching from CRBN to VHL).Identification of an E3 ligase that provides a better selectivity profile for your target of interest.

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the amount of a target protein in cells following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of your PROTACs with varying linker lengths. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for SDS-PAGE.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[7]

Protocol 2: Cell Viability Assay (e.g., MTS or MTT)

This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.[7]

  • Cell Seeding and Treatment:

    • Seed cells in 96-well plates at an appropriate density.

    • After overnight adherence, treat the cells with a serial dilution of the PROTACs.[7]

  • Incubation:

    • Incubate the plates for a period relevant to the biological function of the target protein (e.g., 48-72 hours).[7]

  • Assay Procedure:

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric reaction to develop.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitin-Proteasome System POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degrades POI Experimental_Workflow cluster_workflow PROTAC Linker Optimization Workflow start Design & Synthesize PROTACs with varying PEG linker lengths treat_cells Treat cells with PROTAC library start->treat_cells western_blot Western Blot for Target Degradation (DC50, Dmax) treat_cells->western_blot viability_assay Cell Viability Assay (IC50) treat_cells->viability_assay analyze Analyze Data & Identify Optimal Linker Length western_blot->analyze viability_assay->analyze biophysical_assays Optional: Biophysical Assays (SPR, NanoBRET for Ternary Complex) analyze->biophysical_assays If needed end Lead PROTAC Candidate analyze->end If optimal biophysical_assays->end Troubleshooting_Flowchart start PROTAC shows low/no activity check_permeability Assess Cell Permeability (e.g., PAMPA) start->check_permeability check_ternary Assess Ternary Complex Formation (e.g., NanoBRET, SPR) check_permeability->check_ternary Permeable redesign_linker_perm Redesign Linker: - More hydrophobic - Shorter PEG check_permeability->redesign_linker_perm Not Permeable check_ubiquitination Assess Target Ubiquitination (in-cell/in vitro assay) check_ternary->check_ubiquitination Forms Complex redesign_linker_ternary Redesign Linker: - Vary length systematically check_ternary->redesign_linker_ternary No Complex redesign_linker_geom Redesign Linker: - Alter length/composition to change geometry check_ubiquitination->redesign_linker_geom No Ubiquitination success Improved PROTAC Efficacy check_ubiquitination->success Ubiquitinated redesign_linker_perm->start Re-test redesign_linker_ternary->start Re-test redesign_linker_geom->start Re-test

References

Technical Support Center: Navigating the Hook Effect in PROTACs with Long PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in Proteolysis Targeting Chimera (PROTAC) research: the hook effect, with a special focus on the role of polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximum degradation is observed at an optimal, intermediate PROTAC concentration.[1][2] At excessively high concentrations, the PROTAC's efficacy is reduced.[2]

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2][3] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2][4] However, when the PROTAC concentration is too high, it can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.[2][3]

Q3: How do long PEG chains in a PROTAC linker influence the hook effect?

A3: The length and flexibility of the linker, often composed of PEG chains, are critical for optimal ternary complex formation.[5][6] While an appropriately long and flexible linker is necessary to span the distance between the target protein and the E3 ligase, an excessively long linker can sometimes contribute to a more pronounced hook effect.[6] This may be because a very long, flexible linker increases the statistical probability of forming binary complexes over the productive ternary complex, especially at high PROTAC concentrations. However, rational design of the linker, including the strategic use of PEG chains, can also help mitigate the hook effect by promoting favorable protein-protein interactions that stabilize the ternary complex.[1]

Q4: What are the primary consequences of the hook effect for my experimental results?

A4: The main consequence of the hook effect is the potential for misinterpreting experimental data.[2] A potent PROTAC might be mistakenly categorized as inactive or weak if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal.[1] This can lead to inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are crucial for structure-activity relationship (SAR) studies.[1][2]

Troubleshooting Guides

Issue 1: I am observing a bell-shaped dose-response curve in my degradation assay.

  • Likely Cause: This is a classic manifestation of the hook effect.

  • Troubleshooting Steps:

    • Confirm and Characterize the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately define the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).[1]

    • Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation and use concentrations at or below this for subsequent experiments to ensure you are working in the productive range of the dose-response curve.[2]

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, FRET, or SPR) to directly measure the formation of the ternary complex at various PROTAC concentrations.[1][7] This will help correlate ternary complex formation with the observed degradation profile.

Issue 2: My PROTAC with a long PEG linker shows weak or no degradation, even at high concentrations.

  • Likely Cause: You may be testing concentrations that are entirely within the hook effect region, or there could be other underlying issues.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible the initial concentration range was too high. Test a very broad range of concentrations, for example, from 1 pM to 100 µM, to ensure you are not missing the optimal degradation window.[2]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase individually and as a ternary complex.[2] Refer to the experimental protocols for assays to measure ternary complex formation.

    • Check Cell Line and E3 Ligase Expression: Ensure that the cell line being used expresses both the target protein and the recruited E3 ligase at sufficient levels.[2]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[2]

Issue 3: How can I rationally design my PROTAC with a long PEG linker to overcome the hook effect?

  • Strategy: The goal is to design a PROTAC that favors the formation of a stable and productive ternary complex.

  • Mitigation Approaches:

    • Enhance Cooperativity: The rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[1] This stabilization makes the ternary complex more favorable than the binary complexes, even at higher concentrations.

    • Systematically Vary Linker Length and Composition: The length and chemical nature of the linker are critical.[5] Systematically synthesize and test a series of PROTACs with varying PEG chain lengths to identify a linker that minimizes the hook effect while maintaining potent degradation. Alkyl and PEG chains are the most common motifs used for this purpose.[5]

    • Computational Modeling: Utilize computational tools like Rosetta to model the ternary complex.[4][8] This can help predict how different linker lengths and compositions will affect the stability and geometry of the ternary complex, guiding a more rational design process.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from PROTAC experiments to illustrate the hook effect and the impact of linker length.

Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect

PROTAC-X Concentration (nM)Target Protein Level (%)
0 (Vehicle)100
0.195
170
1030
10015 (Dmax)
100045
1000080

Table 2: Comparison of Dmax and DC50 for PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Hook Effect Onset (nM)
PROTAC-Y-PEG44 PEG units2590~1500
PROTAC-Y-PEG88 PEG units1095~1000
PROTAC-Y-PEG1212 PEG units5075~500

Experimental Protocols

Protocol 1: Western Blot for Assessing Target Protein Degradation

This protocol outlines the general steps for quantifying target protein degradation following PROTAC treatment.[9]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. It is crucial to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[2] Include a vehicle-only control (e.g., DMSO).

    • Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[2]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol provides a method to qualitatively assess the formation of the Target-PROTAC-E3 ligase complex in cells.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at the desired concentrations (including a concentration in the hook effect range) and a vehicle control for a specified time.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody against the target protein or a tag on the target protein overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[2]

Mandatory Visualizations

PROTAC_Mechanism_and_Hook_Effect cluster_productive Productive Ternary Complex Formation cluster_nonproductive Non-Productive Binary Complexes (Hook Effect) Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex binds PROTAC PROTAC PROTAC->Ternary Complex mediates E3 Ligase E3 Ligase E3 Ligase->Ternary Complex binds Ub Ubiquitin Ternary Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Leads to High PROTAC High PROTAC Concentration Binary Complex 1 Target-PROTAC High PROTAC->Binary Complex 1 saturates Binary Complex 2 E3-PROTAC High PROTAC->Binary Complex 2 saturates Inhibition Inhibition of Ternary Complex Formation Binary Complex 1->Inhibition Binary Complex 2->Inhibition Troubleshooting_Workflow start Observation: Weak or No Degradation with Bell-Shaped Curve q1 Is the full dose-response curve characterized? start->q1 step1 Perform wide dose-response (e.g., pM to µM) q1->step1 No q2 Is a clear hook effect observed? q1->q2 Yes a1_yes Yes a1_no No step1->q2 step2 Determine Dmax and optimal concentration. Use for future experiments. q2->step2 Yes step3 Consider other issues: - Cell permeability - Target/E3 expression - Incubation time q2->step3 No a2_yes Yes a2_no No q3 Does ternary complex formation correlate with degradation? step2->q3 step4 Perform biophysical assays (e.g., Co-IP, NanoBRET) step2->step4 step3->q3 step5 Proceed with optimized concentration. q3->step5 Yes step6 Re-evaluate PROTAC design: - Linker length/composition - Cooperativity q3->step6 No a3_yes Yes a3_no No step4->q3

References

Technical Support Center: Preventing Protein Aggregation with Cbz-NH-PEG24-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with protein aggregation when using Cbz-NH-PEG24-C2-acid for conjugation.

Troubleshooting Guides

Problem 1: Visible precipitation or turbidity is observed during or after the conjugation reaction.

  • Question: Why is my protein precipitating after adding the this compound linker?

  • Answer: Protein precipitation during conjugation can be attributed to several factors. High concentrations of the protein or the PEG linker can increase the likelihood of intermolecular interactions, leading to aggregation.[1] The reaction conditions, such as pH and temperature, might not be optimal for your specific protein's stability, potentially causing it to unfold and aggregate.[1] Additionally, the this compound linker, while generally improving solubility, can in some cases interact with the protein surface in a way that promotes aggregation, especially if the protein has exposed hydrophobic patches.

Troubleshooting Steps:

  • Optimize Protein and Linker Concentrations:

    • Reduce the initial protein concentration. Try a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to find the optimal balance for conjugation efficiency and solubility.[1]

    • Adjust the molar ratio of the PEG linker to the protein. A high excess of the linker can sometimes lead to over-labeling and aggregation.[2] Evaluate different molar excess ratios (e.g., 5:1, 10:1, 20:1) to find the ideal stoichiometry for your protein.[1]

    • Consider a stepwise addition of the dissolved linker to the protein solution with gentle mixing. This can prevent localized high concentrations of the reagent that might induce precipitation.[1][2]

  • Optimize Reaction Buffer and Conditions:

    • pH: The N-hydroxysuccinimide (NHS) ester on the activated form of this compound reacts most efficiently with primary amines at a slightly alkaline pH (7.2-8.5).[2] However, the optimal pH for your protein's stability might differ. It is crucial to perform the conjugation at a pH where your protein is stable and soluble. If your protein is unstable at higher pH values, a buffer closer to physiological pH (7.4) may be necessary, though the reaction will be slower.[2]

    • Temperature: Lowering the reaction temperature (e.g., 4°C) can slow down both the conjugation reaction and the aggregation process, which may be beneficial.[1][2]

    • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[3] Phosphate-buffered saline (PBS) is a commonly recommended buffer.[3]

  • Incorporate Stabilizing Excipients:

    • The addition of stabilizing excipients to the reaction buffer can significantly enhance protein solubility and prevent aggregation.[1][4] Refer to the table below for recommended excipients and their working concentrations.

Problem 2: No visible precipitation, but downstream analysis shows the presence of soluble aggregates.

  • Question: My conjugated protein solution is clear, but Size Exclusion Chromatography (SEC) analysis reveals the presence of high molecular weight species. What is causing this and how can I fix it?

  • Answer: The presence of soluble aggregates is a common issue and can negatively impact the efficacy and immunogenicity of your protein conjugate.[5] These aggregates form through non-covalent interactions or intermolecular cross-linking.[1] While PEGylation is known to prevent precipitation by rendering aggregates soluble, it's crucial to minimize their formation in the first place.[6]

Troubleshooting Steps:

  • Review Conjugation Stoichiometry:

    • Over-labeling, where too many PEG chains are attached to the protein, can alter the protein's surface properties and lead to aggregation.[2] Carefully control the molar ratio of the linker to the protein.

  • Optimize Purification Strategy:

    • Use size exclusion chromatography (SEC) to separate the desired monomeric conjugate from aggregates and unreacted protein.[7] Ensure your SEC column and mobile phase are optimized for the separation of your protein and its aggregates.

  • Employ Stabilizing Excipients in Storage Buffer:

    • After purification, store your conjugated protein in a buffer containing stabilizing excipients to prevent aggregation over time.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the chemical nature of this compound and how does it react with my protein?

    • A1: this compound is a polyethylene glycol (PEG) linker.[8][9] The "Cbz" group is a carboxybenzyl protecting group on an amine. The "PEG24" indicates a chain of 24 ethylene glycol units, which imparts hydrophilicity and can increase the hydrodynamic size of the conjugated protein. The "C2-acid" refers to a terminal carboxylic acid. For conjugation to proteins, this carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester. This activated NHS ester then reacts with primary amines on the protein surface, such as the side chain of lysine residues or the N-terminus, to form a stable amide bond.[10]

  • Q2: How can I detect and quantify protein aggregation in my sample?

    • A2: Several techniques can be used to detect and quantify protein aggregation. The choice of method depends on the size and nature of the aggregates.

      • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify soluble aggregates based on their hydrodynamic size.[7][11]

      • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of covalently linked oligomers as higher molecular weight bands.[12]

      • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[13][14]

      • Visual Inspection: For severe aggregation, turbidity or visible precipitates can be observed.[2]

  • Q3: What are excipients and how do they prevent protein aggregation?

    • A3: Excipients are additives that help stabilize the protein's structure and minimize aggregation.[4] They work through various mechanisms:

      • Sugars and Polyols (e.g., sucrose, trehalose, glycerol): These act as protein stabilizers through a mechanism of preferential exclusion, which helps maintain the protein's hydration shell.[15]

      • Amino Acids (e.g., arginine, glycine): These can suppress non-specific protein-protein interactions.[1][15]

      • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension and preventing the protein from adsorbing to interfaces.[1][15]

Data Presentation

Table 1: Common Stabilizing Excipients to Prevent Protein Aggregation

Excipient CategoryExampleTypical Working ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose5-10% (w/v)Preferential exclusion, increases protein stability.[1][16]
Glycerol5-20% (v/v)Stabilizes protein structure.[2]
Amino Acids Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1][2]
Glycine50-200 mMCan improve protein solubility.
Surfactants Polysorbate 20 (Tween® 20)0.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1]
Polysorbate 80 (Tween® 80)0.01-0.1% (v/v)Prevents surface-induced aggregation.[2]

Experimental Protocols

Protocol 1: Conjugation of a Protein with this compound (NHS-activated)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-activated this compound

  • Anhydrous DMSO or DMF

  • Stabilizing excipients (optional, see Table 1)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., SEC)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at the desired concentration and in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

    • If using stabilizing excipients, add them to the protein solution and allow them to dissolve completely.

  • Linker Preparation:

    • Equilibrate the vial of NHS-activated this compound to room temperature before opening to prevent moisture condensation.[17]

    • Immediately before use, dissolve the required amount of the linker in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1][17]

  • Conjugation Reaction:

    • Add the calculated volume of the linker stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).[1] Add the linker dropwise while gently stirring. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[1][5]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[1][10][17] The optimal time and temperature may need to be determined empirically for your specific protein.

  • Quenching the Reaction:

    • Add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to react with any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification:

    • Purify the protein conjugate from unreacted linker and byproducts using a suitable method, such as size exclusion chromatography (SEC) or dialysis.[1][10]

Protocol 2: Analysis of Protein Conjugates and Aggregates by SDS-PAGE

Materials:

  • Polyacrylamide gel of appropriate percentage

  • SDS-PAGE running buffer

  • Sample loading buffer (with and without a reducing agent like DTT or β-mercaptoethanol)

  • Molecular weight standards

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Mix your protein conjugate sample with the sample loading buffer. Prepare two aliquots: one with a reducing agent (to analyze individual subunits) and one without (to observe covalent oligomers).

    • Heat the samples at 95°C for 5 minutes (for reduced samples). Non-reduced samples are typically not heated to avoid inducing aggregation.[18]

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus and fill the reservoirs with running buffer.[18]

    • Load the molecular weight standards and your prepared samples into the wells of the gel.[18]

    • Run the gel at a constant voltage until the dye front reaches the bottom.[18]

  • Staining and Destaining:

    • Carefully remove the gel from the cassette and place it in the staining solution. Agitate gently for the recommended time.

    • Transfer the gel to the destaining solution and agitate until the protein bands are clearly visible against a clear background.[19]

  • Analysis:

    • Image the gel. A successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated protein.[12] The presence of high molecular weight bands in the non-reduced sample lane can indicate the formation of covalent aggregates.

Protocol 3: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

Materials:

  • HPLC or FPLC system with a UV detector

  • SEC column suitable for the size range of your protein and its potential aggregates

  • Mobile phase (e.g., PBS) filtered and degassed

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Filter your protein conjugate sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.

  • Injection and Separation:

    • Inject a known volume of your filtered sample onto the column.

    • The separation occurs based on hydrodynamic size, with larger molecules (aggregates) eluting first, followed by the monomeric protein.[11]

  • Data Analysis:

    • Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).

    • Integrate the peak areas corresponding to the aggregates and the monomer.

    • Calculate the percentage of aggregation by dividing the aggregate peak area by the total area of all peaks (aggregate + monomer).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification cluster_outcome Outcome Prot_Prep Protein Preparation (Buffer Exchange, Excipients) Conjugation Conjugation Reaction (Optimized Conditions) Prot_Prep->Conjugation Linker_Prep Linker Activation (this compound to NHS-ester) Linker_Prep->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purification (SEC) Quench->Purify Analysis Analysis (SDS-PAGE, DLS, SEC) Purify->Analysis Success Monomeric Conjugate Analysis->Success Desired Aggregate Aggregated Conjugate Analysis->Aggregate Undesired

Caption: Workflow for protein conjugation and aggregation analysis.

Ubiquitin_Proteasome_Pathway cluster_misfolding Protein Misfolding & Aggregation cluster_ups Ubiquitin-Proteasome System (UPS) Native Native Protein Misfolded Misfolded Protein Native->Misfolded Stress Aggregates Protein Aggregates Misfolded->Aggregates E3 E3 (Ligase) Misfolded->E3 Recognition Proteasome 26S Proteasome Misfolded->Proteasome Targeting Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E2->E3 E3->Misfolded Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

References

Technical Support Center: Enhancing Cell Permeability of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and optimizing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PEG linkers in PROTAC design?

PEG linkers are primarily incorporated into PROTACs to increase their aqueous solubility and provide molecular flexibility.[][2][3] The repeating ethylene glycol units enhance hydrophilicity, which is crucial for these often large and lipophilic molecules.[4] This flexibility can also be advantageous for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[][4]

Q2: How do PEG linkers influence the cell permeability of PROTACs?

The relationship between PEG linkers and cell permeability is complex.[4] While the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt folded conformations.[4][5] This "chameleonic" behavior can shield the polar surface area of the PROTAC, presenting a more compact and less polar structure that is more favorable for membrane traversal.[4][5] However, excessive PEGylation can lead to decreased cellular uptake.[4]

Q3: What are the most common PEG linker lengths used in PROTACs?

Commonly used PEG linkers are monodisperse oligomers, with PEG2, PEG4, and PEG6 being frequently employed.[] The choice of linker length is critical and often needs to be empirically determined for each specific PROTAC system to achieve optimal proximity between the target protein and the E3 ligase for efficient degradation.[][]

Q4: Are there alternatives to PEG linkers for improving PROTAC permeability?

Yes, other linker chemistries are being explored to enhance permeability. Short alkyl linkers have been investigated to reduce the topological polar surface area.[7][8] Additionally, more rigid linkers, such as those containing piperidine or piperazine moieties, can improve both water solubility and cell permeability.[9][10]

Troubleshooting Guide

Problem 1: My PEGylated PROTAC exhibits poor cell permeability in initial screens.

  • Possible Cause 1: Suboptimal Linker Length. The length of the PEG linker is a critical determinant of permeability. Longer linkers can increase molecular weight and polar surface area, negatively impacting permeability.[7]

    • Troubleshooting Step: Synthesize a focused library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG6).[] Evaluate their permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to identify the optimal length for passive diffusion.[7][11]

  • Possible Cause 2: Exposed Polar Groups. The ether oxygens in the PEG linker and other polar functional groups can hinder membrane crossing.[8]

    • Troubleshooting Step: Consider strategies to shield these polar groups. This can sometimes be achieved through conformational folding, but may also require chemical modification of the PROTAC scaffold.[4][8] Investigate if intramolecular hydrogen bonding can be promoted to reduce the exposed polar surface area.[8]

Problem 2: Permeability is acceptable, but target degradation is low.

  • Possible Cause: Incorrect Ternary Complex Formation. Even with good cell entry, the PROTAC must facilitate a productive interaction between the target protein and the E3 ligase. The linker length and flexibility are key to achieving the correct orientation.

    • Troubleshooting Step: In addition to permeability assays, perform cellular target engagement and degradation assays (e.g., Western Blot, NanoBRET™).[12][13] If permeability is confirmed, but degradation is poor, the issue may lie in the ternary complex formation. Re-evaluate the linker length and composition to optimize the geometry of the ternary complex.[14]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effect of PEG linker length on PROTAC permeability.

Table 1: Impact of PEG Linker Length on the Permeability of VH032-Based PROTACs

CompoundLinkerPermeability (Pe) (x 10-6 cm/s)
15 1-unit PEG~0.005
16 2-unit PEG~0.0025
12 2-unit PEG~0.01
13 4-unit PEG~0.005
7 2-unit PEG0.6
8 3-unit PEG0.03
10 2-unit PEG~0.02
11 4-unit PEG~0.01

Data adapted from a study on VH032-based PROTACs, indicating that shorter PEG linkers generally lead to higher permeability.[7]

Table 2: Caco-2 Permeability of Androgen Receptor (AR) PROTACs with a PEG Linker

CompoundProteolysis Directing GroupA2B Permeability (x 10-6 cm s-1)B2A Permeability (x 10-6 cm s-1)Efflux Ratio
14 Cereblon ligand1.714.18.4
18 Adamantane degron0.150.221.5
20d VHL ligand< LOQ9.6> 12

This table shows that even with a PEG linker, the choice of E3 ligase ligand significantly impacts both permeability and efflux in Caco-2 cell assays.[15]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive transcellular permeability.[16]

  • Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[16] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

  • Methodology:

    • Prepare a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane).

    • Coat a 96-well filter plate with the lipid mixture and allow it to solidify, forming the artificial membrane.

    • Add the PROTAC solution to the donor wells of the filter plate.

    • Add buffer to the acceptor wells of a 96-well receiver plate.

    • Place the filter plate on top of the receiver plate and incubate for a defined period (e.g., 4-18 hours).

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

2. Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[16]

  • Principle: A monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, is grown on a semi-permeable filter support.[16] The transport of the PROTAC across this monolayer is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Methodology:

    • Seed Caco-2 cells on a multi-well transwell plate and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For A-to-B permeability, add the PROTAC to the apical (donor) side and collect samples from the basolateral (receiver) side over time.

    • For B-to-A permeability, add the PROTAC to the basolateral (donor) side and collect samples from the apical (receiver) side.

    • Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

    • Calculate the Papp values for both directions and determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

PROTAC_Permeability_Troubleshooting cluster_start Start: PROTAC Design cluster_synthesis Synthesis & Initial Screening cluster_evaluation Evaluation cluster_optimization Optimization Strategies cluster_end Outcome start Design PEGylated PROTAC synthesis Synthesize PROTAC start->synthesis screening Initial Permeability Screen (e.g., PAMPA) synthesis->screening permeability_ok Acceptable Permeability? screening->permeability_ok degradation_ok Good Degradation? permeability_ok->degradation_ok Yes optimize_linker Optimize Linker Length (Shorter/Longer PEG) permeability_ok->optimize_linker No modify_scaffold Modify Scaffold (Shield Polar Groups) permeability_ok->modify_scaffold No re_evaluate_linker Re-evaluate Linker (Length & Composition) degradation_ok->re_evaluate_linker success Optimized PROTAC degradation_ok->success Yes optimize_linker->synthesis modify_scaffold->synthesis re_evaluate_linker->synthesis fail Re-design PROTAC re_evaluate_linker->fail

Caption: A workflow for troubleshooting and optimizing the cell permeability of PEGylated PROTACs.

PROTAC_Action_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space protac_out PEGylated PROTAC membrane Lipid Bilayer protac_out->membrane Passive Diffusion (Conformational Folding) protac_in PROTAC membrane->protac_in ternary Ternary Complex (POI-PROTAC-E3) protac_in->ternary poi Target Protein (POI) poi->ternary e3 E3 Ligase e3->ternary ubiquitination Ubiquitination ternary->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

Caption: The mechanism of action for a cell-permeable PROTAC, from membrane traversal to target degradation.

References

stability issues of Cbz-NH-PEG24-C2-acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG24-C2-acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered during their experiments with this PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a bifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It comprises a Carbobenzyloxy (Cbz)-protected amine, a 24-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. The PEG spacer enhances solubility and provides a desirable length for bridging the target protein and an E3 ligase.[4] The terminal functional groups allow for sequential conjugation to two different ligands.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C in a desiccated environment.[1][5][6] It is important to prevent exposure to moisture, as PEG compounds can be hygroscopic.[6] When preparing solutions, it is advisable to allow the compound to reach room temperature before opening the container to minimize condensation.[6] Stock solutions, prepared in a dry solvent, can be kept for several days and should be frozen when not in use.[6]

Q3: What are the potential stability issues I should be aware of when working with this compound in solution?

A3: While specific stability data for this compound is not extensively published, potential issues can be inferred from its chemical structure:

  • Hydrolysis of the Carboxylic Acid Ester (if formed): If the carboxylic acid end is esterified during a conjugation reaction, the resulting ester bond can be susceptible to hydrolysis under acidic or basic conditions, which would regenerate the carboxylic acid.[7]

  • Cleavage of the Cbz Group: The Cbz protecting group is generally stable under mildly acidic and basic conditions.[6] However, it is susceptible to cleavage by hydrogenolysis (e.g., using palladium on carbon).[6] Strong acidic or basic conditions should also be evaluated for their potential to cleave this group.

  • Oxidation of the PEG Chain: While generally stable, the ether backbone of the PEG chain can be susceptible to oxidation, particularly in the presence of metal ions and oxygen. This can lead to chain cleavage and degradation of the molecule.

  • Esterification with PEG Excipients: If this compound is formulated with other polyethylene glycols (PEGs) that have terminal hydroxyl groups, there is a possibility of an esterification reaction with the carboxylic acid moiety of the linker, especially at elevated temperatures.[8]

Troubleshooting Guide

This guide addresses common problems that may arise during the use of this compound in your experiments.

Observed Problem Potential Cause Recommended Action
Loss of activity or unexpected analytical results (e.g., in LC-MS). Degradation of the linker in your experimental buffer or solvent.- Verify Buffer/Solvent Compatibility: Assess the stability of the linker in your chosen solution. Prepare a stock solution and analyze it by LC-MS or a similar technique at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (pH, temperature).- pH Optimization: If degradation is observed, consider adjusting the pH of your buffer. The Cbz group is most stable in mildly acidic to mildly basic conditions.[6] Avoid strongly acidic or basic solutions.- Temperature Control: Perform experiments at the lowest practical temperature to minimize degradation.[9]
Formation of unexpected byproducts during conjugation reactions. Side reactions involving the linker.- Protecting Group Cleavage: If your reaction conditions involve reagents that could induce hydrogenolysis (e.g., certain reducing agents), the Cbz group may be prematurely removed.[6] Consider alternative reaction schemes or protecting groups.- Esterification with Solvents: If using alcohol-based solvents, there is a small risk of esterification with the carboxylic acid. Use aprotic solvents where possible.
Difficulty in purifying the final PEGylated conjugate. Aggregation or poor chromatographic resolution.- Optimize Purification Conditions: For Size Exclusion Chromatography (SEC), try a lower flow rate and ensure the mobile phase is optimized for the stability of your conjugate.[9] Performing purification at a lower temperature (e.g., 4°C) can minimize aggregation.[9]- Buffer Screening: Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for the solubility and stability of your final product.[9]
Inconsistent results between experimental batches. Moisture absorption by the solid linker.- Proper Handling: As PEG compounds can be hygroscopic, always allow the vial to warm to room temperature before opening.[6] Minimize the time the solid is exposed to air and store it under an inert atmosphere if possible.[6]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol provides a framework for evaluating the stability of the linker in a specific buffer or solvent system.

  • Preparation of Stock Solution: Dissolve a known concentration of this compound in the desired solvent (e.g., DMSO, water, or an aqueous buffer).

  • Incubation: Aliquot the stock solution into separate vials for each time point and temperature condition to be tested. A typical experiment might involve time points of 0, 2, 6, 12, and 24 hours at both room temperature and 37°C.

  • Sample Analysis: At each time point, quench any potential reaction by freezing the sample at -80°C. Analyze the samples by a suitable analytical method such as LC-MS to monitor for the appearance of degradation products and the disappearance of the parent compound.

  • Data Analysis: Quantify the percentage of remaining this compound at each time point relative to the 0-hour sample.

Quantitative Data Summary (Template)

Researchers can use the following table to summarize the data from their stability experiments.

Condition Time (hours) Remaining this compound (%) Major Degradation Products (m/z)
Buffer A (pH 5.0), 25°C 0100-
2
6
12
24
Buffer B (pH 7.4), 25°C 0100-
2
6
12
24
Buffer C (pH 8.5), 37°C 0100-
2
6
12
24

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of this compound aliquot Aliquot for Different Time Points & Conditions prep->aliquot incubate Incubate Samples aliquot->incubate quench Quench Reaction (e.g., Freeze at -80°C) incubate->quench analyze Analyze by LC-MS quench->analyze data Quantify Degradation analyze->data

Caption: Workflow for assessing the stability of this compound.

G cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_cleavage Cbz Cleavage cluster_oxidation PEG Oxidation parent This compound hydrolysis_prod Cbz-NH-PEG24-C2-OH + Acid parent->hydrolysis_prod Ester Hydrolysis (if esterified) cleavage_prod H2N-PEG24-C2-acid + Toluene + CO2 parent->cleavage_prod Hydrogenolysis or Strong Acid/Base oxidation_prod PEG Chain Fragments parent->oxidation_prod Oxidative Conditions

Caption: Potential degradation pathways for this compound derivatives.

References

Technical Support Center: Purification of Cbz-NH-PEG24-C2-acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Cbz-NH-PEG24-C2-acid reaction products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a Carboxybenzyl (Cbz) protected amine group at one end and a carboxylic acid at the other, connected by a 24-unit polyethylene glycol (PEG) chain.

Purification challenges arise from several factors:

  • High Polarity: The long PEG chain imparts high polarity and water solubility, which can make separation by traditional normal-phase chromatography difficult.

  • Structural Similarity of Impurities: The synthesis can result in byproducts that are structurally very similar to the desired product, such as PEG di-acid or species with incomplete PEG chains, making chromatographic separation complex.

  • Polydispersity of PEG: If a polydisperse PEG starting material is used, the reaction product will be a mixture of molecules with varying PEG chain lengths, leading to broad peaks in chromatography.[1]

  • Lack of a Strong Chromophore: While the Cbz group provides UV absorbance for detection, the PEG chain itself does not have a chromophore, which can make detection and quantification challenging without a suitable detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Q2: What are the most common impurities in a this compound synthesis?

A2: Common impurities can include:

  • Unreacted Starting Materials: Residual PEG starting materials, Cbz-Cl, or the acid-functionalized precursor.

  • Homobifunctional Byproducts: Formation of Cbz-NH-PEG-NH-Cbz or HOOC-C2-PEG-C2-COOH (PEG di-acid) if the starting PEG material is not perfectly monofunctional.

  • Byproducts from Cbz Protection/Deprotection: Incomplete reaction or side reactions during the introduction or potential cleavage of the Cbz group.

  • PEG-related Impurities: Aldehyd and formate impurities can arise from the oxidative degradation of the PEG chain.

Q3: What is the recommended primary purification method for this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for purifying PEGylated molecules, including PROTAC linkers like this compound.[2] This technique separates molecules based on their hydrophobicity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound reaction products.

Issue Symptom Possible Causes Solutions
Poor Separation of Product and Impurities Co-elution or broad, overlapping peaks in the HPLC chromatogram.- Inappropriate Column: The column chemistry (e.g., C18, C8) or pore size may not be optimal for the separation. - Suboptimal Mobile Phase: The gradient slope may be too steep, or the organic solvent/aqueous buffer combination may not provide sufficient selectivity. - Structurally Similar Impurities: Presence of di-acid or di-Cbz impurities with very similar retention times to the desired product.- Column Selection: Use a high-resolution reversed-phase column (e.g., C18) with a suitable particle size (e.g., 5 µm). For highly polar compounds, consider a C18 column with aqueous stability. - Gradient Optimization: Employ a shallower gradient around the expected elution time of the product to improve resolution. For example, a slow gradient from 30% to 70% acetonitrile in water with 0.1% trifluoroacetic acid (TFA) over 30-40 minutes can be a good starting point. - Alternative Chromatography Modes: For very polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored.
Low Recovery of Purified Product The final yield of the purified product is significantly lower than expected.- Product Precipitation: The product may be precipitating on the column if the mobile phase composition is not optimal for its solubility. - Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. - Product Instability: The product may be degrading under the acidic conditions of the mobile phase (e.g., TFA).- Solubility Check: Ensure the product is soluble in the mobile phase throughout the gradient. - Column Flushing: After the run, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly bound material. - pH Modification: Consider using a different mobile phase additive, such as formic acid, or a buffered mobile phase if the product is sensitive to strong acids.
Broad Product Peak The peak corresponding to the desired product is broad and not sharp.- PEG Polydispersity: The starting PEG material may not be monodisperse, leading to a mixture of products with different PEG chain lengths.[1] - Column Overload: Injecting too much sample can lead to peak broadening. - Secondary Interactions: Interactions between the analyte and the silica backbone of the column.- Use Monodisperse PEG: Start with high-purity, monodisperse PEG reagents to ensure a homogeneous product. - Reduce Sample Load: Decrease the amount of sample injected onto the column. - Mobile Phase Additives: The use of an ion-pairing agent like TFA can help to sharpen peaks by minimizing secondary interactions.
Presence of Unexpected Peaks The chromatogram shows additional, unidentified peaks in the purified fraction.- Reaction Byproducts: Incomplete reaction or side reactions during synthesis. - Product Degradation: The product may be degrading during the workup or purification process. - Contamination: Contamination from solvents, reagents, or the HPLC system itself.- Reaction Optimization: Optimize reaction conditions (e.g., stoichiometry, temperature, reaction time) to minimize byproduct formation. - Stability Studies: Assess the stability of the product under various conditions (pH, temperature) to identify potential degradation pathways. - Blank Runs: Run a blank gradient (injecting only the mobile phase) to check for system-related peaks.

Experimental Protocols

General Protocol for RP-HPLC Purification of this compound

This protocol provides a starting point for the purification of this compound. Optimization of the gradient and other parameters may be necessary depending on the specific impurity profile of the crude product.

1. Materials and Instrumentation:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile

  • Crude this compound reaction mixture dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture)

2. Purification Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).

  • Sample Injection: Inject the dissolved crude product onto the equilibrated column.

  • Gradient Elution: Elute the bound compounds using a linear gradient. A suggested starting gradient is:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 70% B

    • 45-50 min: 70% to 95% B

    • 50-55 min: 95% B

    • 55-60 min: 95% to 5% B

  • Fraction Collection: Collect fractions based on the UV chromatogram (detection at ~254 nm for the Cbz group).

  • Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to identify the fractions containing the pure product.

  • Product Isolation: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product Crude_Product Crude this compound Reaction Mixture RP_HPLC Preparative RP-HPLC Crude_Product->RP_HPLC Dissolve and Inject Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Elution with Gradient Purity_Check Analytical HPLC-MS of Fractions Fraction_Collection->Purity_Check Analyze Fractions Pooling Pooling of Pure Fractions Purity_Check->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_poor_separation cluster_low_recovery cluster_broad_peaks Start Purification Issue Identified Problem_Type What is the nature of the issue? Start->Problem_Type Poor_Separation Poor Separation/ Co-elution Problem_Type->Poor_Separation Overlapping Peaks Low_Recovery Low Product Recovery Problem_Type->Low_Recovery Low Yield Broad_Peaks Broad Product Peak Problem_Type->Broad_Peaks Poor Peak Shape Optimize_Gradient Optimize HPLC Gradient (shallower slope) Poor_Separation->Optimize_Gradient Change_Column Change HPLC Column (different chemistry/particle size) Poor_Separation->Change_Column Check_Solubility Check Product Solubility in Mobile Phase Low_Recovery->Check_Solubility Modify_pH Modify Mobile Phase pH Low_Recovery->Modify_pH Check_PEG_Purity Verify Purity of PEG Starting Material Broad_Peaks->Check_PEG_Purity Reduce_Load Reduce Sample Load on Column Broad_Peaks->Reduce_Load

References

Technical Support Center: Cbz-NH-PEG24-C2-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the reaction conditions for the coupling of Cbz-NH-PEG24-C2-acid to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for coupling this compound to a primary amine?

A1: The coupling of this compound, a carboxylic acid, to a primary amine is typically achieved via a carbodiimide-mediated reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The process occurs in two main steps:

  • Activation: The carboxylic acid group on the PEG linker is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester. This activation step is most efficient in an acidic environment (pH 4.5-6.0).[1][2][3]

  • Coupling: The NHS ester of the PEG linker then reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. This step is most efficient at a neutral to slightly basic pH (7.0-8.5), where the primary amine is deprotonated and thus more nucleophilic.[1][4]

Q2: Why is a two-step protocol with different pH values recommended for the EDC/NHS coupling reaction?

A2: A two-step protocol with distinct pH conditions is recommended to optimize the efficiency of both the activation and coupling stages while minimizing side reactions. The activation of the carboxylic acid with EDC is most effective at a slightly acidic pH (4.5-6.0).[1][2] However, the subsequent coupling to the primary amine is most efficient at a pH of 7.0-8.5.[1][4] Running the entire reaction at a higher pH would cause rapid hydrolysis of the EDC and the NHS ester intermediate, reducing the yield of the desired conjugate.[4] Conversely, performing the entire reaction at an acidic pH would protonate the primary amine, reducing its nucleophilicity and slowing down the coupling reaction.

Q3: What solvents are suitable for this reaction?

A3: The choice of solvent depends on the solubility of your amine-containing substrate. Cbz-NH-PEG-acid linkers are known to have good solubility in a range of solvents, including both aqueous buffers and common organic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[5][6] For reactions with biomolecules like proteins and peptides, aqueous buffers are preferred. It is critical to use non-amine and non-carboxylate containing buffers for the activation step, such as MES buffer (2-(N-morpholino)ethanesulfonic acid).[1] For the coupling step, buffers like PBS (Phosphate-Buffered Saline) or borate buffer are suitable.[1][2]

Q4: How does the long PEG24 chain affect the coupling reaction?

A4: The long PEG24 chain enhances the water solubility and biocompatibility of the molecule.[7] While the fundamental chemistry of the coupling reaction remains the same, the long chain can have physical effects. It may increase the hydrodynamic volume of the molecule, which could potentially create steric hindrance depending on the structure of the amine-containing substrate. The increased length and flexibility of the PEG chain can also influence the properties of the final conjugate, such as its pharmacokinetic profile in drug development.[8][9][10]

Q5: What is the purpose of the Cbz (carbobenzyloxy) protecting group?

A5: The Cbz group is a common protecting group for amines.[11] In the context of this linker, it protects the terminal amine on the PEG chain, ensuring that only the carboxylic acid end is available for the coupling reaction. This prevents polymerization of the linker itself. The Cbz group is stable under the EDC/NHS coupling conditions and can be removed later in the synthetic sequence if a free amine is required at that position, typically through methods like catalytic hydrogenation.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reagents: EDC and NHS esters are moisture-sensitive and can hydrolyze over time.[1][3]• Purchase fresh EDC and NHS. Store them desiccated at the recommended temperature. • Prepare EDC and NHS solutions immediately before use. Do not store them in solution.[1][3]
2. Incorrect pH: The pH of the activation and/or coupling steps is outside the optimal range.[1][4]• For the activation step, use a non-amine, non-carboxylate buffer such as MES at pH 4.5-6.0. • For the coupling step, adjust the pH to 7.2-8.5 using a buffer like PBS or borate buffer.[2]
3. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) that compete with the reaction.[1][2]• Ensure all buffers are free of extraneous primary amines and carboxylates. Use recommended buffers like MES and PBS.
4. Hydrolysis of Activated Ester: The NHS-ester intermediate is unstable in aqueous solution, especially at higher pH. The half-life can be short, leading to hydrolysis back to the carboxylic acid before it can react with the amine.[4]• Add the amine-containing substrate to the activated PEG-acid immediately after the activation step. • Consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis, though this may require a longer reaction time.
5. Insufficient Molar Excess of Reagents: The molar ratios of EDC and NHS to the PEG-acid are too low for efficient activation.• Increase the molar excess of EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC over the PEG-acid and a 1.25- to 2.5-fold molar excess of NHS over EDC.[1] These ratios should be optimized for your specific system.
Multiple Products or Side Reactions 1. N-acylurea Formation: A common side reaction where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[12]• The addition of NHS or Sulfo-NHS is designed to minimize this by rapidly converting the O-acylisourea to the NHS ester. Ensure an adequate concentration of NHS is used.
2. Polymerization: If the amine-containing substrate also has a carboxylic acid group, EDC can cause unwanted polymerization.• Use a two-step protocol where excess EDC and NHS are removed after the activation of the PEG-acid and before the addition of the amine-containing substrate. This can be done via a desalting column.[3]
Difficulty in Product Purification 1. Unreacted PEG-linker: Excess starting material co-elutes with the product.• Optimize the stoichiometry to use a slight excess of the limiting reagent (often the more expensive amine-containing molecule) to drive the consumption of the PEG linker.
2. Removal of EDC/NHS Byproducts: The urea byproduct from EDC and free NHS can be difficult to separate from the desired product, especially if the product has a similar molecular weight.• The urea byproduct from EDC is water-soluble and can often be removed by aqueous workup or dialysis. • Purification techniques like Size Exclusion Chromatography (SEC) can be effective in separating the larger PEGylated conjugate from smaller molecules like unreacted reagents and byproducts. Ion Exchange Chromatography (IEX) can also be used if the product has a net charge that is different from the impurities.[12]

Experimental Protocols & Data

Recommended Reaction Conditions (Starting Point)

The following table provides a starting point for optimizing your coupling reaction. The exact conditions should be tailored to your specific amine-containing molecule.

Parameter Activation Step Coupling Step
pH 5.0 - 6.07.2 - 8.5
Buffer 0.1 M MES1X PBS or 50 mM Borate Buffer
Temperature Room TemperatureRoom Temperature or 4°C
Duration 15 - 30 minutes2 hours to overnight
Reagent Molar Ratios
This compound1 equivalent-
EDC2 - 10 equivalents-
NHS (or Sulfo-NHS)2.5 - 25 equivalents (1.25x EDC)-
Amine-containing molecule-1 - 1.5 equivalents
Detailed Two-Step Coupling Protocol

This protocol provides a general method for the conjugation of this compound to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column (optional)

  • Anhydrous DMF or DMSO (if needed for initial dissolution)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in Activation Buffer (or an organic solvent like DMF/DMSO if necessary, then dilute into the buffer).

    • Prepare a solution of your amine-containing molecule in the Coupling Buffer.

    • Crucially, prepare fresh solutions of EDC and NHS in Activation Buffer immediately before starting the activation step. Do not store these solutions.

  • Activation of this compound (Step 1):

    • To the solution of this compound, add the freshly prepared EDC solution (2-10 molar excess).

    • Immediately add the freshly prepared NHS solution (1.25x molar excess relative to EDC).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Coupling to Amine-containing Molecule (Step 2):

    • Optional but recommended: To avoid side reactions with molecules containing both amines and carboxylates, the excess EDC and NHS can be removed at this stage using a desalting column equilibrated with Coupling Buffer.

    • If the desalting step is skipped, proceed by adding the activated PEG-linker solution to your amine-containing molecule solution.

    • If the reaction volumes are significantly different, you may need to adjust the pH of the combined solution to 7.2-8.5.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method such as dialysis, size exclusion chromatography (SEC), or ion-exchange chromatography (IEX) to remove unreacted materials, byproducts, and the quenching agent.

Visualizations

Coupling_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_final 4. Quench & Purify prep_peg Dissolve this compound in Activation Buffer (pH 6.0) act Combine PEG-acid, EDC, and NHS Incubate 15-30 min @ RT prep_peg->act prep_amine Dissolve Amine-Molecule in Coupling Buffer (pH 7.4) coup Add Activated PEG to Amine-Molecule Incubate 2h-Overnight prep_amine->coup prep_edc Prepare fresh EDC solution in Activation Buffer prep_edc->act prep_nhs Prepare fresh NHS solution in Activation Buffer prep_nhs->act act->coup quench Add Quenching Solution (e.g., Tris, Hydroxylamine) coup->quench purify Purify Conjugate (e.g., SEC, IEX, Dialysis) quench->purify

Caption: Experimental workflow for the two-step EDC/NHS coupling of this compound.

Troubleshooting_Tree decision decision start Low / No Yield q1 Are EDC/NHS reagents fresh and handled under anhydrous conditions? start->q1 a1_yes Check pH q1->a1_yes Yes a1_no Use fresh reagents, prepare solutions immediately before use q1->a1_no No q2 Is Activation pH 4.5-6.0 and Coupling pH 7.0-8.5? a1_yes->q2 a2_yes Check Buffers q2->a2_yes Yes a2_no Adjust pH and use appropriate buffers (MES/PBS) q2->a2_no No q3 Are buffers free of competing amines (Tris) or carboxylates? a2_yes->q3 a3_yes Increase Reagent Molar Ratio & Optimize Reaction Time/Temp q3->a3_yes Yes a3_no Use non-competing buffers like MES and PBS q3->a3_no No

Caption: Troubleshooting decision tree for low-yield this compound coupling reactions.

References

Validation & Comparative

The Long and Short of It: Comparing Cbz-NH-PEG24-C2-acid with Shorter PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed for their favorable physicochemical properties. This guide provides an objective comparison of the long-chain Cbz-NH-PEG24-C2-acid linker with its shorter PEG counterparts, supported by experimental data and detailed protocols to inform rational PROTAC design.

The Decisive Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is far from a passive spacer; it actively influences the molecule's performance by governing the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] The length, flexibility, and chemical composition of the linker are paramount in dictating the PROTAC's degradation efficiency, often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][3]

An optimally sized linker facilitates a productive orientation of the target protein and the E3 ligase, enabling efficient ubiquitination and subsequent proteasomal degradation. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to reduced efficacy due to increased conformational flexibility and a potential failure to bring the two proteins into productive proximity.[1][4]

Performance Comparison: this compound vs. Shorter PEG Linkers

While the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, general trends can be observed from various studies. Long-chain PEG linkers, such as the one provided by this compound, offer distinct advantages and disadvantages compared to their shorter counterparts.

Ternary Complex Formation and Stability:

Longer PEG linkers can provide the necessary flexibility and reach to span greater distances between the target protein's binding pocket and the E3 ligase's surface.[2] This can be particularly advantageous for targets with deep or obstructed binding sites. However, the increased flexibility of a long linker can also come with an entropic penalty upon binding, potentially impacting the stability of the ternary complex.

Degradation Efficiency (DC50 and Dmax):

The impact of linker length on degradation efficiency is often demonstrated by a "hook effect," where potency decreases at higher concentrations. The optimal linker length is typically determined empirically. For some targets, longer linkers have been shown to enhance degradation. For instance, in the case of TANK-binding kinase 1 (TBK1)-targeting PROTACs, linkers shorter than 12 atoms showed no activity, while those with 12 to 29 atoms exhibited submicromolar degradation, with peak potency observed with a 21-atom linker.[5]

Physicochemical Properties:

PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, a favorable property for drug development.[][7] However, excessively long PEG chains can increase the polar surface area of the PROTAC, which may in turn reduce its cell permeability.[] Finding the right balance between solubility and permeability is a key challenge in PROTAC design. Hydrophobic linkers, in contrast, can improve cell permeability but may lead to issues with solubility and off-target effects.[7]

The following table summarizes quantitative data from various studies, illustrating the effect of PEG linker length on PROTAC performance for different targets. It is important to note that these studies may utilize different warheads, E3 ligase ligands, and cell lines, making direct cross-target comparisons challenging.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG0 PEG units< 500Not Specified[5]
BRD4CRBNPEG1-2 PEG units> 5000Not Specified[5]
BRD4CRBNPEG4-5 PEG units< 500Not Specified[5]
TBK1VHLAlkyl/Ether< 12No ActivityNot Specified[1][5]
TBK1VHLAlkyl/Ether21396[1][5]
TBK1VHLAlkyl/Ether2929276[5]

Visualizing the PROTAC Mechanism and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to polyubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow Cell_Culture 1. Cell Culture (Target-expressing cell line) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., Western Blot, ELISA, Mass Spec) Cell_Lysis->Protein_Quantification Data_Analysis 5. Data Analysis (Determine DC50 and Dmax) Protein_Quantification->Data_Analysis

Caption: A generalized workflow for determining the degradation efficiency (DC50 and Dmax) of a PROTAC.

Experimental Protocols

Reproducible and robust experimental data are the cornerstone of PROTAC development. The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of DC50 and Dmax via Western Blotting

1. Cell Culture and Treatment:

  • Seed a human cancer cell line expressing the target protein (e.g., MCF-7 for ERα) in 6-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTACs with varying linker lengths in the appropriate cell culture medium.
  • Treat the cells with the different concentrations of PROTACs or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Harvest the cell lysates and clarify by centrifugation.
  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the corresponding loading control band intensity.
  • Calculate the percentage of protein remaining relative to the vehicle-treated control.
  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

1. Cell Preparation:

  • Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
  • Alternatively, use a cell line with the target protein endogenously tagged with HiBiT and transiently express the HaloTag®-E3 ligase construct.
  • Plate the transfected cells in a 96-well plate.

2. Assay Procedure:

  • Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
  • Add the Nano-Glo® Live Cell Substrate to the wells.
  • Treat the cells with serial dilutions of the PROTACs.
  • Measure the donor (NanoLuc®) and acceptor (NanoBRET® 618) emission signals at appropriate wavelengths using a luminometer capable of filtered luminescence measurements.

3. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
  • Correct for background by subtracting the ratio from vehicle-treated cells.
  • Plot the corrected NanoBRET™ ratio against the PROTAC concentration to generate a ternary complex formation curve.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs, with this compound representing a long-chain option. While longer linkers can offer advantages in terms of flexibility and reaching challenging binding sites, they may also negatively impact cell permeability and ternary complex stability. Conversely, shorter linkers may be optimal for certain target-E3 ligase pairs but can be limited by steric constraints. The presented data and protocols underscore the necessity of empirical testing and a systematic approach to linker optimization for each specific PROTAC development project. The choice between a long or short PEG linker is not a one-size-fits-all decision but rather a key variable that must be fine-tuned to achieve the desired degradation potency and drug-like properties.

References

A Comparative Guide: Cbz-NH-PEG24-C2-acid Versus Alkyl Linkers for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. This guide provides a detailed comparison between two commonly employed flexible linkers: the hydrophilic Cbz-NH-PEG24-C2-acid and traditional hydrophobic alkyl chains. This analysis is intended for researchers, scientists, and drug development professionals to inform rational PROTAC design.

Executive Summary

The selection of a linker in a PROTAC is a multi-parameter optimization challenge that significantly influences the molecule's overall performance. This compound, a polyethylene glycol (PEG)-based linker, and alkyl linkers represent two distinct approaches to bridging the target protein binder and the E3 ligase ligand.

  • This compound (PEG Linker): Characterized by its hydrophilicity, this linker type can enhance the aqueous solubility of the PROTAC molecule, a common challenge for these high molecular weight compounds. The flexibility of the PEG chain is crucial for facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Alkyl Linkers: These hydrocarbon chains are hydrophobic and can improve the cell permeability of PROTACs. Similar to PEG linkers, their flexibility allows for the necessary conformational adjustments to enable effective ternary complex formation.

While direct head-to-head comparisons of PROTACs differing only in these two specific linkers are not extensively available in the public domain, this guide synthesizes data from various sources to provide a comparative overview of their properties and performance.

Data Presentation: Physicochemical and Performance Comparison

The following tables summarize the key differences in physicochemical properties and the resulting impact on PROTAC performance. It is important to note that the presented values are representative and can vary significantly depending on the specific warhead, E3 ligase ligand, and target protein.

Table 1: Comparative Physicochemical Properties

PropertyThis compound (PEG Linker)Alkyl LinkerImpact on PROTAC Performance
Solubility HighLowHigher solubility of PEGylated PROTACs can improve their handling in aqueous buffers and may enhance bioavailability.[1][]
Permeability Generally LowerGenerally HigherThe hydrophobic nature of alkyl linkers can facilitate passive diffusion across cell membranes.[1][]
Flexibility HighHighBoth linker types offer significant conformational flexibility, which is essential for achieving a productive ternary complex geometry.[1]
Hydrophilicity HighLowThe hydrophilic nature of PEG can reduce non-specific binding to hydrophobic surfaces.
Metabolic Stability Generally StableCan be susceptible to oxidationThe ether linkages in PEG are generally stable, while alkyl chains can be sites of metabolic modification.[1]

Table 2: Representative Performance Characteristics of PROTACs

Disclaimer: The following data is compiled from different studies and does not represent a direct head-to-head comparison. The specific values are highly dependent on the experimental context.

ParameterPROTAC with PEG Linker (Representative)PROTAC with Alkyl Linker (Representative)
DC50 (nM) 1 - 1001 - 100
Dmax (%) > 90> 90
Ternary Complex Stability Can be high, influenced by linker length and interactionsCan be high, influenced by linker length and interactions

Experimental Protocols

To empirically determine the optimal linker for a specific PROTAC, a series of key experiments are required. Below are detailed protocols for essential assays.

Western Blotting for Protein Degradation Assessment

This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.

a. Cell Culture and Treatment:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTACs (with either the PEG or alkyl linker) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

d. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay measures the proximity between the target protein and the E3 ligase, indicating the formation of the ternary complex.

a. Cell Preparation:

  • Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag®.

b. Assay Procedure:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 ligand to label the E3 ligase fusion protein.

  • Add a serial dilution of the PROTACs to the wells.

  • Add the NanoBRET™ Nano-Glo® substrate.

  • Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

c. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

  • A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex. The EC50 for ternary complex formation can be determined by plotting the ratio against the PROTAC concentration.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparison of this compound and alkyl linkers in protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Linker_Comparison cluster_1 Linker Properties and Their Impact Linker_Choice Linker Choice PEG_Linker This compound (PEG Linker) Linker_Choice->PEG_Linker Alkyl_Linker Alkyl Linker Linker_Choice->Alkyl_Linker Solubility Solubility PEG_Linker->Solubility Increases TC_Formation Ternary Complex Formation PEG_Linker->TC_Formation Facilitates Permeability Cell Permeability Alkyl_Linker->Permeability Increases Alkyl_Linker->TC_Formation Facilitates Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Degradation_Efficacy Impacts Permeability->Degradation_Efficacy Impacts TC_Formation->Degradation_Efficacy Directly Affects

Caption: Logical relationship of linker properties and PROTAC efficacy.

Experimental_Workflow cluster_2 Experimental Workflow for Linker Evaluation Start PROTAC Synthesis (PEG vs. Alkyl Linker) WB Western Blot (Degradation Assay) Start->WB NanoBRET NanoBRET (Ternary Complex Formation) Start->NanoBRET Permeability_Assay Permeability Assay (e.g., PAMPA) Start->Permeability_Assay Data_Analysis Data Analysis (DC50, Dmax, EC50) WB->Data_Analysis NanoBRET->Data_Analysis Permeability_Assay->Data_Analysis Conclusion Optimal Linker Selection Data_Analysis->Conclusion

Caption: Workflow for the experimental evaluation of different linkers.

Conclusion

The choice between a this compound (PEG) linker and an alkyl linker is a critical decision in PROTAC design that requires careful consideration of the trade-offs between solubility and cell permeability. While PEG linkers can significantly improve the aqueous solubility of PROTACs, alkyl linkers may offer superior cell penetration. Both linker types provide the necessary flexibility for efficient ternary complex formation, which is paramount for potent protein degradation. Ultimately, the optimal linker is target- and system-dependent, and empirical evaluation through the experimental protocols outlined in this guide is essential for identifying the most effective PROTAC candidate. Future research focusing on direct, systematic comparisons of these linker types will further refine our understanding and guide the rational design of next-generation protein degraders.

References

The Length of the Leash: Assessing the Impact of PEG Linker Length on PROTAC Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of PROTAC design is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse linker chemistries, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparison of how PEG linker length influences PROTAC selectivity, supported by experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.

The linker is not merely a passive spacer; its length, flexibility, and attachment points are pivotal in dictating the efficacy and selectivity of a PROTAC.[1] An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3] A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while an excessively long linker may result in a non-productive complex, leading to inefficient ubiquitination.[4] Crucially, subtle changes in linker length can dramatically alter the selectivity profile of a PROTAC, enabling the fine-tuning of degradation to specific protein isoforms or even distinguishing between closely related protein family members.[1][5]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The efficacy and selectivity of PROTACs are typically assessed by measuring the degradation of the target protein and potential off-target proteins. Key metrics include DC50 (the concentration of PROTAC required to degrade 50% of the protein) and Dmax (the maximum percentage of protein degradation). The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on PROTAC performance.

Target ProteinE3 LigasePROTAC (Linker Composition)DC50 (nM)Dmax (%)Off-Target ProteinsSelectivity NotesReference
EGFR VHLLapatinib-based (PEGn)--HER2 A PROTAC with a specific PEG linker length degraded both EGFR and HER2.[1]
EGFR VHLLapatinib-based (PEGn+1)--HER2 Extension of the linker by a single ethylene glycol unit abolished HER2 degradation, resulting in a selective EGFR degrader.[1]
p38α MAPK Cereblonp38 inhibitor-based (variable PEG linkers)Selective Degradation-p38β, p38γ, p38δOptimization of linker length and composition was crucial for achieving selective degradation of p38α and p38β over other isoforms.[6]
BRD4 VHLJQ1-based (MZ1)25-125>90BRD2, BRD3MZ1 is relatively selective for BRD4 degradation over BRD2 and BRD3.[7]
BRD4 CereblonJQ1-based (dBET1)<1>95BRD2, BRD3dBET1 with a different linker and E3 ligase ligand efficiently degrades BRD2 and BRD3 in addition to BRD4.[7]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., Kinase) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to target protein ubiquitination and subsequent degradation by the proteasome.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cell_Culture 1. Plate and Culture Cells PROTAC_Treatment 2. Treat with PROTACs (varying PEG linker lengths) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Protein_Quantification->Western_Blot Proteomics 6. Quantitative Proteomics (Mass Spectrometry) Protein_Quantification->Proteomics Data_Analysis 7. Data Analysis (DC50, Dmax, Selectivity) Western_Blot->Data_Analysis Proteomics->Data_Analysis

Caption: A typical experimental workflow for assessing the impact of PROTACs on protein degradation and selectivity.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any comparative guide. This section provides detailed methodologies for key experiments used to assess PROTAC efficacy and selectivity.

Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the degradation of a target protein in response to treatment with PROTACs having varying PEG linker lengths.

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds with different PEG linker lengths

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.

  • Detection and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Quantitative Mass Spectrometry-Based Proteomics for Selectivity Profiling

Objective: To identify and quantify on-target and off-target protein degradation across the proteome in response to PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compounds and vehicle control

  • Lysis buffer with protease and phosphatase inhibitors

  • Reagents for protein digestion (e.g., trypsin)

  • Tandem mass tags (TMT) or other isobaric labeling reagents (for quantitative proteomics)

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap)

  • Proteomics data analysis software

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTACs at a fixed concentration (e.g., 1 µM) and a vehicle control for a specific duration. Harvest and lyse the cells.

  • Protein Digestion and Labeling: Quantify the protein content and digest the proteins into peptides. Label the peptides from each condition with TMT reagents according to the manufacturer's protocol.

  • Peptide Fractionation and LC-MS/MS Analysis: Combine the labeled peptide samples and fractionate them using HPLC. Analyze each fraction by LC-MS/MS.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package to identify and quantify proteins. Normalize the protein abundance data and calculate the fold change in protein levels for each PROTAC treatment relative to the vehicle control. Proteins showing a significant decrease in abundance are considered potential degradation targets.

Ternary Complex Formation Assays (e.g., TR-FRET)

Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.

Materials:

  • Purified recombinant target protein (e.g., His-tagged)

  • Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • PROTAC compounds

  • TR-FRET donor (e.g., anti-His-Tb) and acceptor (e.g., fluorescently labeled E3 ligase ligand) antibodies/reagents

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, add the purified target protein, E3 ligase complex, and a serial dilution of the PROTAC compound in assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for ternary complex formation.

  • Addition of TR-FRET Reagents: Add the TR-FRET donor and acceptor reagents to the wells.

  • Measurement: After another incubation period, measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a microplate reader.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect".[8] The peak of the curve represents the optimal concentration for ternary complex formation.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences not only degradation efficacy but also, and perhaps more importantly, selectivity. As the experimental data illustrates, even minor modifications to the linker length can switch a PROTAC from a dual-degrader to a highly selective molecule. Therefore, a systematic approach to linker optimization, involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths, is paramount for the development of potent and selective protein degraders. The detailed protocols provided in this guide offer a robust framework for researchers to quantitatively assess the impact of linker modifications on both on-target efficacy and off-target effects, ultimately paving the way for the rational design of next-generation targeted protein degradation therapies.

References

Navigating the Landscape of Amine Protection in PEG Linker Synthesis: A Comparative Guide to Cbz Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of amine-PEG-acid linkers, the choice of an amine protecting group is a critical determinant of yield, purity, and overall efficiency. While the Carboxybenzyl (Cbz) group has been a long-standing choice, a range of alternative protecting groups offer distinct advantages in terms of deprotection conditions, orthogonality, and compatibility with sensitive moieties. This guide provides an objective comparison of common alternatives to Cbz, supported by available data and detailed experimental considerations, to facilitate informed decision-making in your synthetic strategy.

The ideal amine protecting group for amine-PEG-acid linker synthesis should be easily introduced, stable throughout the synthetic sequence, and selectively removable under mild conditions that do not compromise the integrity of the PEG chain or the terminal carboxylic acid. Orthogonality, the ability to deprotect one functional group without affecting another, is a paramount consideration, especially in multi-step syntheses.[1][2][3] This guide focuses on four prominent alternatives to Cbz: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), 2-(Trimethylsilyl)ethoxycarbonyl (Teoc), and Allyloxycarbonyl (Alloc).

A Comparative Overview of Amine Protecting Groups

The selection of an appropriate protecting group hinges on the specific requirements of the synthetic route, including the stability of the substrate to acidic, basic, or reducing conditions. The following table summarizes the key characteristics of Cbz and its alternatives.

Protecting GroupAbbreviationDeprotection ConditionsKey AdvantagesPotential Considerations
Carboxybenzyl Cbz, ZCatalytic hydrogenation (e.g., H₂, Pd/C)[1][4]Stable to acidic and basic conditions.Not suitable for molecules with reducible functional groups (e.g., alkynes, alkenes). Catalyst poisoning can be an issue.
tert-Butoxycarbonyl BocStrong acids (e.g., Trifluoroacetic acid - TFA)[4][][6][7]Highly orthogonal to Fmoc and Cbz.[1][4] Widely used and well-established.Requires handling of corrosive acids. May not be suitable for acid-sensitive substrates.
9-Fluorenylmethyloxycarbonyl FmocMildly basic conditions (e.g., 20% piperidine in DMF)[][6][8]Very mild deprotection. Orthogonal to Boc and Cbz.[4][8] UV-active, allowing for reaction monitoring.Base-lability can be a limitation with base-sensitive functional groups.
2-(Trimethylsilyl)ethoxycarbonyl TeocFluoride ion sources (e.g., Tetrabutylammonium fluoride - TBAF)[9][10]Orthogonal to acid- and base-labile groups. Stable to a wide range of conditions.[9]Fluoride reagents can be corrosive and require careful handling.
Allyloxycarbonyl AllocPalladium(0) catalysis (e.g., Pd(PPh₃)₄ and a scavenger)[11]Very mild and highly specific deprotection. Orthogonal to most other protecting groups.[11]Requires use of a transition metal catalyst, which may need to be removed from the final product.

In-Depth Analysis of Cbz Alternatives

tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[4][12] Its widespread use is a testament to its reliability and high degree of orthogonality with other common protecting groups.

Protection Reaction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Deprotection Mechanism: Deprotection is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched. The resulting carbamic acid readily decarboxylates to yield the free amine.[7]

Experimental Data: While specific data for amine-PEG-acid linkers is dispersed, the efficiency of Boc protection and deprotection is generally high, often exceeding 95% yield in both steps for a wide range of amine-containing substrates.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is another stalwart of peptide synthesis, prized for its mild, base-labile deprotection conditions.[8][] This makes it particularly suitable for syntheses involving acid-sensitive functionalities.

Protection Reaction: Fmoc protection is typically achieved using Fmoc-Cl or Fmoc-OSu in the presence of a mild base.

Deprotection Mechanism: The deprotection proceeds via an E1cB-like mechanism initiated by a base, such as piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamate anion, which then decarboxylates to release the free amine.[2]

Experimental Data: Fmoc chemistry is known for its high efficiency and is the basis for many automated solid-phase peptide synthesizers.[8] The deprotection is typically rapid and clean, with yields comparable to those of Boc chemistry.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc)

The Teoc group offers a unique deprotection strategy based on fluoride-induced elimination, providing an additional layer of orthogonality.[9][10] It is stable under both acidic and mildly basic conditions, as well as during catalytic hydrogenation.[9]

Protection Reaction: The Teoc group can be introduced using Teoc-Cl or Teoc-OSu.

Deprotection Mechanism: Deprotection is triggered by a fluoride source, such as TBAF. The fluoride ion attacks the silicon atom, initiating a β-elimination reaction that releases the free amine, carbon dioxide, ethylene, and a stable trimethylsilyl fluoride.[9]

Experimental Data: The Teoc group has been shown to be robust and provides high yields in both protection and deprotection steps. Its stability to a broad range of reagents makes it a valuable tool for complex multi-step syntheses.

Allyloxycarbonyl (Alloc)

The Alloc group is distinguished by its deprotection under very mild conditions using a palladium(0) catalyst.[11] This provides a high degree of orthogonality, as it is stable to both acidic and basic conditions.

Protection Reaction: The Alloc group is typically installed using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[11]

Deprotection Mechanism: The deprotection is a catalytic process involving the coordination of a palladium(0) complex to the allyl group. This is followed by an oxidative addition to form a π-allyl palladium(II) complex. A nucleophilic scavenger then traps the allyl group, regenerating the palladium(0) catalyst and leading to the decarboxylation of the resulting carbamic acid to yield the free amine.[11]

Experimental Data: The mildness of the Alloc deprotection makes it suitable for sensitive substrates. Yields for both protection and deprotection are generally high, although care must be taken to ensure complete removal of the palladium catalyst from the final product.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of these protecting groups. Below are representative procedures for the protection and deprotection of a generic amine.

Boc Protection and Deprotection

Protection of an Amine with Boc₂O:

  • Dissolve the amine in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base (e.g., triethylamine or sodium bicarbonate, 1.5-2.0 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove excess reagents and isolate the Boc-protected amine.

Deprotection of a Boc-Protected Amine with TFA: [1]

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the solution at room temperature.[1]

  • Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a base.

Fmoc Protection and Deprotection

Protection of an Amine with Fmoc-OSu:

  • Dissolve the amine in a mixture of dioxane and water (1:1).

  • Add a mild base such as sodium bicarbonate (2 equivalents).

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.1 equivalents) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

Deprotection of an Fmoc-Protected Amine with Piperidine:

  • Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 5-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Remove the solvent and byproducts under reduced pressure and purify the resulting amine.

Visualizing the Orthogonality

The concept of orthogonality is central to selecting the right combination of protecting groups for a complex synthesis. The following diagram illustrates the distinct deprotection pathways for Cbz and its alternatives.

G Orthogonal Deprotection Strategies for Amine Protecting Groups cluster_protected Protected Amine (R-NH-PG) cluster_deprotection Deprotection Conditions Cbz R-NH-Cbz H2_Pd H₂, Pd/C (Hydrogenolysis) Cbz->H2_Pd Boc R-NH-Boc Acid Strong Acid (e.g., TFA) Boc->Acid Fmoc R-NH-Fmoc Base Base (e.g., Piperidine) Fmoc->Base Teoc R-NH-Teoc Fluoride Fluoride Ion (e.g., TBAF) Teoc->Fluoride Alloc R-NH-Alloc Pd0 Pd(0) Catalyst + Scavenger Alloc->Pd0 Deprotected Deprotected Amine (R-NH₂) H2_Pd->Deprotected Acid->Deprotected Base->Deprotected Fluoride->Deprotected Pd0->Deprotected

Caption: Orthogonal deprotection pathways for common amine protecting groups.

Workflow for Selecting an Amine Protecting Group

The decision-making process for choosing a protecting group can be visualized as a workflow that considers the stability of the substrate and the desired orthogonality.

G Decision Workflow for Amine Protecting Group Selection Start Start: Need to protect an amine in an amine-PEG-acid linker Q_Acid Is the substrate stable to strong acid? Start->Q_Acid Q_Base Is the substrate stable to base? Q_Acid->Q_Base No Use_Boc Consider Boc Q_Acid->Use_Boc Yes Q_Red Are there reducible groups present? Q_Base->Q_Red No Use_Fmoc Consider Fmoc Q_Base->Use_Fmoc Yes Q_Orth Is orthogonality to other protecting groups required? Q_Red->Q_Orth Yes Use_Cbz Consider Cbz Q_Red->Use_Cbz No Use_Teoc_Alloc Consider Teoc or Alloc for higher orthogonality Q_Orth->Use_Teoc_Alloc Yes Final Select optimal protecting group Q_Orth->Final No Use_Boc->Final Use_Fmoc->Final Use_Cbz->Final Use_Teoc_Alloc->Final

Caption: A workflow to guide the selection of an appropriate amine protecting group.

References

The Impact of Linker Length on PROTAC Efficacy: A Comparative Guide to PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Evaluation of PROTACs Utilizing Polyethylene Glycol (PEG) Linkers, with Cbz-NH-PEG24-C2-acid as a Model for Long-Chain Design.

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] A PROTAC molecule is comprised of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] It is increasingly evident that the linker is not merely a passive spacer but a critical determinant of a PROTAC's biological activity, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[3][4]

This guide provides a comparative biological evaluation of PROTACs synthesized with polyethylene glycol (PEG) linkers of varying lengths. While direct, published biological data for PROTACs using the specific this compound linker is limited, its long, flexible 24-unit PEG chain serves as an important case study for understanding the principles of linkerology. We will compare data from studies that have systematically varied PEG linker length to elucidate the impact on degradation potency (DC50) and efficacy (Dmax).

Comparative Biological Evaluation: The "Goldilocks" Principle of Linker Length

The length of the linker is a crucial parameter that must be empirically optimized for each target and E3 ligase pair.[2] A linker that is too short can cause steric hindrance, preventing the formation of a stable and productive ternary complex.[5] Conversely, a linker that is too long may lead to an unstable complex with improper orientation, resulting in inefficient ubiquitination.[1] The optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to potent and efficient degradation.

The following tables summarize experimental data from comparative studies on PROTACs targeting different proteins, illustrating the profound effect of linker length on degradation performance.

Target ProteinE3 LigaseLinker Composition (Atom Length)DC50Dmax (%)Cell LineReference(s)
ERα VHLPEG (12-atom)Low PotencyNot SpecifiedMCF7[1]
ERα VHLPEG (16-atom)High Potency>90%MCF7[1]
TBK1 VHLAlkyl/Ether (<12-atom)No Degradation-Not Specified[1][2]
TBK1 VHLAlkyl/Ether (21-atom)3 nM96%Not Specified[1][2]
TBK1 VHLAlkyl/Ether (29-atom)292 nM76%Not Specified[1][2]
BRD4 CRBNPEG (0 units)< 0.5 µMNot SpecifiedH661[2]
BRD4 CRBNPEG (1-2 units)> 5 µMNot SpecifiedH661[2]
BRD4 CRBNPEG (4-5 units)< 0.5 µMNot SpecifiedH661[2]
BTK CRBNPEG (≥ 4 units)1-40 nMNot SpecifiedRamos[2]

Table 1: Comparative degradation data for PROTACs with varying linker lengths targeting Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), Bromodomain-containing protein 4 (BRD4), and Bruton's tyrosine kinase (BTK). DC50 represents the concentration for 50% degradation, and Dmax is the maximal degradation observed.

These studies consistently demonstrate that linker length optimization is paramount for achieving potent and selective protein degradation.[1] For instance, in ERα-targeting PROTACs, a 16-atom linker was significantly more potent than a 12-atom one.[1] Similarly, TBK1 degraders required a minimum linker length of 12 atoms to show activity, with optimal potency observed at 21 atoms.[1][2] Interestingly, the relationship is not always linear; BRD4 degraders showed high potency with very short (0 PEG units) and longer linkers (4-5 PEG units), but reduced potency at intermediate lengths, highlighting the complex structural dynamics of ternary complex formation.[2]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits TC POI-PROTAC-E3 Ternary Complex Ub Ubiquitin (Ub) Ub->TC Polyubiquitination Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation TC->PROTAC Recycled POI_Ub Polyubiquitinated POI TC->POI_Ub Ub tags POI POI_Ub->Proteasome Recognition

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Experimental_Workflow cluster_assays Biological Assays start Start: Synthesize PROTACs with Varying Linker Lengths cell_culture 1. Cell Culture Seed cells expressing target protein start->cell_culture treatment 2. PROTAC Treatment Dose-response and time-course incubation cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification treatment->lysis western A. Western Blot (Quantify Degradation) lysis->western Perform Assays viability B. Viability Assay (Assess Cytotoxicity) lysis->viability Perform Assays ubiquitination C. Ubiquitination Assay (Confirm MoA) lysis->ubiquitination Perform Assays data_analysis 4. Data Analysis Calculate DC50, Dmax, IC50 western->data_analysis viability->data_analysis ubiquitination->data_analysis conclusion End: Identify Optimal Linker for Potency & Safety data_analysis->conclusion

Caption: Standard workflow for the biological evaluation of PROTACs.

BRD4_Signaling_Pathway BRD4 BRD4 Transcription Transcriptional Machinery BRD4->Transcription Recruits Degradation BRD4 Degradation BRD4->Degradation Ac_Histones Acetylated Histones Ac_Histones->BRD4 Binds to cMYC_Gene c-MYC Gene Transcription->cMYC_Gene Activates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Proliferation Cell Proliferation & Growth cMYC_Protein->Proliferation Promotes PROTAC BRD4 PROTAC PROTAC->BRD4 Induces

Caption: BRD4 signaling pathway and interruption by a PROTAC degrader.[6]

Key Experimental Protocols

Detailed and consistent methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[1]

Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction of a target protein following PROTAC treatment.[7]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., MCF7, HCT116) in 6-well plates at a density that ensures they are in the logarithmic growth phase (approx. 70-80% confluency) at the time of harvest.[8] Allow cells to adhere overnight.[1]

    • Prepare serial dilutions of the PROTACs in complete cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[8]

    • Treat cells with the varying concentrations of PROTACs for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[8]

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes.[7]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.[7]

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[8]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.[7]

    • Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane again three times with TBST.[8]

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[10]

    • Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to assess the cytotoxic or anti-proliferative effects of the PROTACs.

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[11]

    • Transfer the buffer into the amber bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[11]

  • Assay Protocol:

    • Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of medium.[12]

    • Incubate for 24 hours to allow for cell attachment.[12]

    • Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control.

    • Incubate for a period relevant to observing effects on proliferation (e.g., 72 hours).[10]

    • Equilibrate the plate to room temperature for approximately 30 minutes.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[13]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Record luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of metabolically active cells.[14]

Target Ubiquitination Assay (IP-Western Method)

This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[15]

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., near the DC50 or Dmax value) for a shorter time course (e.g., 1-4 hours). To enhance the signal, cells can be pre-treated with a proteasome inhibitor (e.g., MG-132) for 1-2 hours before PROTAC treatment to allow ubiquitinated proteins to accumulate.[7]

    • Wash cells with ice-cold PBS and lyse using an IP-lysis buffer containing protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., PR-619).[7]

    • Clarify the lysate by centrifugation as described in the Western Blot protocol.

  • Immunoprecipitation (IP):

    • Normalize the protein concentration of the lysates. Reserve a small aliquot of each lysate to serve as an "input" control.

    • Incubate the remaining lysate (~500 µg to 1 mg) with a primary antibody specific for the target protein overnight at 4°C on a rotator.[7]

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[7]

    • Pellet the beads by gentle centrifugation and wash them 3-5 times with ice-cold IP-lysis buffer to remove non-specific binders.[7]

  • Immunoblotting:

    • Elute the protein from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

    • Load the eluted samples and the "input" controls onto an SDS-PAGE gel.

    • Perform protein transfer and immunoblotting as described in the Western Blot protocol.

    • Crucially, probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1 clone). A "smear" or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.[15]

    • The membrane can also be probed for the target protein to confirm successful immunoprecipitation.

Conclusion

The biological evaluation of PROTACs is a multi-faceted process that relies on a suite of quantitative cellular and biochemical assays. This guide highlights the critical importance of the linker, demonstrating through comparative data that its length and composition are key determinants of degradation efficacy. While PROTACs synthesized with the this compound linker represent a strategy employing a long, flexible PEG chain, optimal activity is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[1] The provided protocols offer a standardized framework for researchers to systematically evaluate novel PROTACs, facilitating the rational design and optimization required to advance these powerful molecules toward their full therapeutic potential.

References

A Comparative Guide to the In Vitro and In Vivo Stability of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the body's own ubiquitin-proteasome system.[1][2][] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1][2][4] The linker is far more than a simple spacer; its composition, length, and rigidity profoundly influence the PROTAC's efficacy, including the formation and stability of the ternary complex, cell permeability, and, critically, its metabolic stability and pharmacokinetic profile.[1][4][] This guide provides an objective comparison of the in vitro and in vivo stability of different PROTAC linkers, supported by experimental data and detailed methodologies.

Comparing PROTAC Linker Stability: A Data-Driven Overview

The choice of linker is a critical determinant of a PROTAC's overall success and "drug-like" properties.[4][6] Different linker types exhibit distinct stability profiles, which can be broadly categorized as flexible or rigid.

Linker Types and Their Stability Characteristics
Linker TypeCompositionKey CharacteristicsIn Vitro StabilityIn Vivo Stability & Pharmacokinetics
Alkyl Chains Saturated or unsaturated hydrocarbon chains.Hydrophobic, synthetically accessible, and chemically stable.[1]Generally stable in plasma and microsomes.Can suffer from poor solubility and high metabolic clearance with longer chains. Shorter chains tend to have better metabolic stability.[][7]
Polyethylene Glycol (PEG) Repeating ethylene glycol units.Hydrophilic, improves solubility.[1]Susceptible to O-dealkylation in liver microsomes.[8] Reduced metabolic stability compared to alkyl linkers.[1]Can lead to rapid clearance and may have reduced metabolic stability.[1][9] The length of the PEG linker can significantly impact metabolic stability.[8]
Rigid Linkers (e.g., Piperidine/Piperazine, Cycloalkanes) Contain cyclic structures.Introduce conformational rigidity, can enhance water solubility and metabolic stability.[1]Generally show good stability due to their constrained conformation.Tend to have improved pharmacokinetics and bioavailability by maintaining structural integrity.[1]
Triazole-Containing Linkers Incorporate a triazole moiety, often via "click chemistry".Metabolically stable and helps reduce oxidative degradation.[1][10]High stability in various in vitro assays.The triazole ring is resistant to metabolic oxidation, contributing to improved in vivo stability.[1][10]

Experimental Protocols for Assessing PROTAC Linker Stability

Evaluating the stability of PROTAC linkers is a crucial step in the development of effective protein degraders. The following are detailed methodologies for key experiments used to assess in vitro and in vivo stability.

In Vitro Stability Assays

1. Plasma Stability Assay

  • Objective: To determine the stability of a PROTAC in plasma from different species (e.g., human, mouse, rat) to assess its susceptibility to enzymatic degradation.[9]

  • Methodology:

    • A stock solution of the test PROTAC is prepared in an organic solvent like DMSO.

    • The PROTAC solution is incubated in plasma at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Precipitated proteins are removed by centrifugation.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.

    • The half-life (t½) of the PROTAC in plasma is calculated from the degradation curve.

2. Liver Microsomal Stability Assay

  • Objective: To evaluate the metabolic stability of a PROTAC in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).[11]

  • Methodology:

    • The test PROTAC is incubated with liver microsomes (human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.[11]

    • The reaction is initiated by adding a NADPH regenerating system.[9][11]

    • Samples are collected at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[11]

    • The reaction is stopped by adding a cold organic solvent with an internal standard.

    • After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS.

    • The rate of disappearance of the parent PROTAC is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[7]

In Vivo Stability Assessment

Pharmacokinetic (PK) Studies

  • Objective: To determine the in vivo fate of a PROTAC, including its absorption, distribution, metabolism, and excretion (ADME) profile, which provides a comprehensive view of its stability.

  • Methodology:

    • The PROTAC is administered to laboratory animals (typically rodents) via a relevant route (e.g., intravenous, oral).

    • Blood samples are collected at predetermined time points over a specific duration.

    • Plasma is separated from the blood samples.

    • The concentration of the parent PROTAC (and potentially its metabolites) in the plasma is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%) are calculated from the plasma concentration-time profile.

Visualizing Experimental Workflows

To further clarify the processes involved in assessing PROTAC stability, the following diagrams illustrate the typical experimental workflows.

PROTAC_Degradation_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Environment PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Uptake Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Stability_Assay_Workflow cluster_invitro In Vitro Stability Assays cluster_invivo In Vivo Stability (Pharmacokinetics) start_vitro PROTAC Stock Solution plasma_assay Plasma Incubation (37°C) start_vitro->plasma_assay microsome_assay Microsome Incubation (37°C + NADPH) start_vitro->microsome_assay sampling_vitro Time-Point Sampling plasma_assay->sampling_vitro microsome_assay->sampling_vitro quenching_vitro Reaction Quenching (Cold Acetonitrile + IS) sampling_vitro->quenching_vitro analysis_vitro LC-MS/MS Analysis quenching_vitro->analysis_vitro data_vitro Calculate t½ and/or Clint analysis_vitro->data_vitro start_vivo PROTAC Dosing (e.g., IV, Oral) animal_model Animal Model (e.g., Mouse, Rat) start_vivo->animal_model sampling_vivo Blood Sampling (Time Course) animal_model->sampling_vivo plasma_prep Plasma Preparation sampling_vivo->plasma_prep analysis_vivo LC-MS/MS Analysis plasma_prep->analysis_vivo data_vivo Calculate PK Parameters (t½, CL, Vd, F%) analysis_vivo->data_vivo

Caption: Experimental workflow for assessing PROTAC stability.

Conclusion

The linker component of a PROTAC is a critical determinant of its therapeutic potential, with a profound impact on its stability and pharmacokinetic properties.[4][6] While flexible linkers like alkyl chains and PEGs offer synthetic tractability, they can be susceptible to metabolic degradation.[1][8] In contrast, rigid linkers incorporating cyclic or aromatic moieties, such as piperidine/piperazine and triazoles, often exhibit enhanced metabolic stability and improved in vivo performance.[1] A thorough evaluation of linker stability through a combination of in vitro assays and in vivo pharmacokinetic studies is essential for the rational design and optimization of next-generation protein degraders. The continued exploration of "linkerology" will be pivotal in unlocking the full therapeutic potential of PROTACs.[4]

References

Quantitative Analysis of Protein Degradation: A Comparative Guide to PROTACs Utilizing Cbz-NH-PEG24-C2-acid and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quantitative analysis of protein degradation using Proteolysis Targeting Chimeras (PROTACs), with a focus on the utility of the long-chain polyethylene glycol (PEG) linker, Cbz-NH-PEG24-C2-acid. We will explore its performance in the context of varying linker lengths and compare it with alternative linker technologies, supported by experimental data and detailed protocols.

Introduction to this compound in PROTAC Technology

This compound is a bifunctional linker molecule integral to the synthesis of PROTACs.[1] PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[3]

The linker, such as this compound, is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4] The 24-unit PEG chain in this compound provides a long, flexible, and hydrophilic spacer. This hydrophilicity can enhance the solubility of the PROTAC molecule, a common challenge in drug development.[5] The length of the linker is a crucial parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[6]

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ubiquitin-proteasome pathway is the primary mechanism for targeted protein degradation in eukaryotic cells.[7] It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for destruction by the proteasome.[8]

Ubiquitin_Proteasome_Pathway cluster_activation Ubiquitin Activation cluster_conjugation Conjugation & Ligation cluster_degradation Degradation Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP -> AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Target Target Protein (POI) E3->Target Ubiquitination Proteasome 26S Proteasome Target->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides

Ubiquitin-Proteasome Pathway.

PROTACs hijack this system by bringing a target protein into close proximity with an E3 ligase, thereby inducing its ubiquitination and subsequent degradation.[6]

Quantitative Comparison: The Impact of PEG Linker Length on PROTAC Efficacy

While specific data for PROTACs utilizing the this compound linker is not publicly available, numerous studies have demonstrated the critical impact of PEG linker length on the degradation efficiency of PROTACs. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[6] Below are compiled data from studies on various PROTACs, illustrating the structure-activity relationship with respect to linker length.

Target ProteinE3 LigaseLinker Composition/LengthDC50 (nM)Dmax (%)Reference
ERα VHL12-atom chain>50 µM (low degradation)~20[9][10]
16-atom chain ~10 µM ~80 [9][10]
21-atom chain>50 µM (low degradation)~30[9][10]
TBK1 VHL7-atom linkerNo degradation0[3]
12-atom linkerSubmicromolar>80[3]
21-atom linker 3 96 [3]
29-atom linker29276[3]
BRD4 CRBN0 PEG units<0.5 µM>90[3]
1-2 PEG units>5 µM<50[3]
4-5 PEG units <0.5 µM >90 [3]
PI3K/mTOR VHLAlkyl Chain227.4 (p110α), 42.23 (p110γ)71.3 (p110α), 88.6 (p110γ)[11]
PEG Linker Improved Potency - [11]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the cell line and experimental conditions.

These data underscore that a longer PEG linker, such as that provided by this compound, is not universally optimal. For some target-ligase pairs, a shorter linker is more effective, while for others, a longer linker is required to achieve the necessary conformation for efficient ternary complex formation and subsequent degradation. The flexibility of the PEG chain is thought to allow the PROTAC to adopt a conformation that facilitates productive interactions between the target protein and the E3 ligase.[3]

Comparison with Alternative Linker Technologies

While PEG linkers are widely used due to their favorable properties, several alternative linker chemistries have been explored to overcome potential limitations such as immunogenicity and to fine-tune the physicochemical properties of PROTACs.[12]

Linker TypeAdvantagesDisadvantages
Alkyl Chains - Simple, synthetically accessible.[12]- Provide flexibility.- Can increase lipophilicity, potentially reducing solubility and permeability.[13]
Alkynes/Triazoles - Introduce rigidity, which can improve selectivity.[3]- "Click chemistry" facilitates modular synthesis.[3]- May be less flexible, potentially hindering ternary complex formation.
Piperazine/Piperidine - Introduce rigidity and can improve physicochemical properties.[12]- More complex synthesis compared to simple alkyl or PEG linkers.

The choice of linker is a critical aspect of PROTAC design, and a systematic evaluation of different linker types and lengths is often necessary to identify the optimal degrader for a specific target.

Experimental Protocols

Accurate and reproducible quantification of protein degradation is essential for the development of effective PROTACs. Below are detailed protocols for two common methods: Quantitative Western Blotting and Mass Spectrometry-based Proteomics.

Quantitative Western Blotting for DC50 and Dmax Determination

This method is a widely used technique to quantify the levels of a specific protein in cell lysates following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in cell culture medium. It is crucial to include a vehicle control (e.g., DMSO).

  • Treat the cells with the PROTAC dilutions and the vehicle control for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Data Acquisition and Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities for the target protein and the loading control using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Mass Spectrometry-Based Quantitative Proteomics

This high-throughput method allows for the unbiased and precise quantification of thousands of proteins simultaneously, providing a global view of the PROTAC's effects on the cellular proteome.

1. Sample Preparation:

  • Treat cells with the PROTAC and a vehicle control as described for Western blotting.

  • Lyse the cells and quantify the protein concentration.

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

2. Peptide Labeling (Optional but Recommended for Multiplexing):

  • For comparative analysis, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for the simultaneous analysis of multiple samples in a single MS run.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the peptides by reverse-phase liquid chromatography.

  • Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.

4. Data Analysis:

  • Use specialized software to identify the peptides and proteins from the MS/MS spectra by searching against a protein sequence database.

  • Quantify the relative abundance of each protein across the different samples. For labeled experiments, this is done by comparing the reporter ion intensities. For label-free experiments, quantification is based on the peptide peak areas.

  • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.

  • This approach not only confirms the degradation of the intended target but also reveals potential off-target effects.[14][15]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for PROTAC evaluation and the PROTAC mechanism of action.

PROTAC_Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Quantitative Analysis cluster_validation Mechanism Validation Design Select Target & E3 Ligase Design Linker (e.g., this compound) Synthesis Synthesize PROTAC Design->Synthesis Treatment Treat Cells with PROTAC Synthesis->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Western_Blot Quantitative Western Blot (DC50, Dmax) Treatment->Western_Blot Mass_Spec Mass Spectrometry (Proteome-wide Selectivity) Treatment->Mass_Spec Ubiquitination_Assay Ubiquitination Assay Western_Blot->Ubiquitination_Assay Proteasome_Inhibition Proteasome Inhibitor Rescue Western_Blot->Proteasome_Inhibition

PROTAC Evaluation Workflow.

PROTAC_Mechanism PROTAC PROTAC (e.g., with this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation

PROTAC Mechanism of Action.

References

case studies comparing different length PEG linkers in PROTAC development

Author: BenchChem Technical Support Team. Date: December 2025

The length of the polyethylene glycol (PEG) linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs), directly influencing ternary complex formation, degradation efficiency, and overall pharmacological properties. This guide provides a comparative analysis of case studies examining different length PEG linkers in PROTAC development, supported by quantitative data and detailed experimental methodologies to inform rational design and optimization.

PROTACs have emerged as a powerful therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, another that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but a crucial element that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein.[2]

PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2] However, the ideal linker length is highly dependent on the specific target protein and E3 ligase pair. Linkers that are too short can cause steric hindrance, preventing the formation of a stable ternary complex, while excessively long linkers may lead to reduced efficacy due to increased flexibility and non-productive binding.[1][2]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Systematic studies have demonstrated that linker length optimization is paramount for achieving potent and selective protein degradation. The following tables summarize quantitative data from case studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation efficiency.

Case Study 1: Estrogen Receptor α (ERα) Degradation

A study by Cyrus et al. investigated the impact of linker length on the degradation of ERα, a key target in breast cancer.[2][3] The findings highlighted that a 16-atom linker demonstrated superior degradation efficacy compared to a 12-atom linker.[1]

PROTAC Linker Length (atoms)Target ProteinE3 LigaseRelative Degradation EfficacyReference
12ERαVHLLess Effective[1]
16ERαVHLMore Effective [1][3]

Further analysis in this study, monitoring the loss of ERα in cultured cells, confirmed that the 16-atom chain length was optimal for maximizing the interaction between the ER and the pVHL E3 ligase, leading to efficient ubiquitination and degradation.[3]

Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation

In a study on BTK degraders, it was observed that PROTACs with shorter PEG linkers (less than 4 PEG units) exhibited impaired binding affinity for both BTK and the E3 ligase Cereblon (CRBN).[1] This was attributed to steric hindrance, emphasizing the need for a minimum linker length to accommodate a stable ternary complex.[1][4]

PROTAC LinkerTarget ProteinE3 LigaseBinding AffinityReference
< 4 PEG unitsBTKCRBNImpaired[1][4]
≥ 4 PEG unitsBTKCRBNNot Impaired[4]
Case Study 3: TANK-binding kinase 1 (TBK1) Degradation

PROTACs targeting TBK1 synthesized with linkers of varying lengths showed a clear dependency on a minimum linker length for degradation activity.[4] Degradation was not observed with linkers shorter than 12 atoms, whereas those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[4]

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDC50DmaxReference
< 12TBK1VHLNo Activity-[4][5]
21TBK1VHL3 nM96%[4]
29TBK1VHL292 nM76%[4]

Signaling Pathways and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC POI->PROTAC Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Recruits E2 & Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded Protein (Peptides) Proteasome->Degradation Degrades

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Start Start: PROTAC Synthesis (Varying Linker Lengths) Cell_Culture Cell Culture (e.g., MCF7 cells) Start->Cell_Culture Treatment Treatment with PROTACs (Different Concentrations) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50 and Dmax Calculation) Western_Blot->Data_Analysis End End: Optimal Linker Identification Data_Analysis->End

Caption: General experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., MCF7 breast cancer cells for ERα targeting PROTACs) in 24-well plates and allow them to adhere overnight in appropriate growth medium.[2]

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTACs with different linker lengths or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).[2]

Cell Lysis and Protein Quantification
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[2] Lyse the cells using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.[2]

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for subsequent analysis.

Western Blot Analysis
  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein (e.g., anti-ERα). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to normalize for protein loading.

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent or fluorescent detection.

  • Imaging and Analysis: Capture the signal using an appropriate imaging system. Quantify the band intensities to determine the relative amount of the target protein in treated versus control samples. This data is then used to calculate the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase pair. The case studies presented for ERα, BTK, and TBK1-targeting PROTACs clearly demonstrate that linker length significantly impacts degradation potency. A systematic approach to linker design, exploring a range of lengths, is essential for developing effective and selective protein degraders. The experimental protocols outlined provide a framework for the robust evaluation of novel PROTAC molecules, enabling researchers to identify the optimal linker configuration for their specific therapeutic applications.

References

Safety Operating Guide

Proper Disposal of Cbz-NH-PEG24-C2-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Cbz-NH-PEG24-C2-acid, a polyethylene glycol (PEG)-based PROTAC linker. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

I. Pre-Disposal and Handling

Before disposal, it is crucial to assess the nature of the waste. This compound waste may be in a pure, unused state, or it may be contaminated with other reagents from experimental procedures.

  • Unused or Expired this compound: If the compound is in its original, uncontaminated state, it is generally not considered a hazardous waste[5]. Polyethylene glycol and its derivatives are known to be biodegradable[5].

  • Contaminated this compound: If the compound is mixed with or has come into contact with hazardous materials (e.g., solvents, toxic reagents), the entire mixture must be treated as hazardous waste[6][7]. The disposal protocol will be dictated by the most hazardous component of the mixture.

II. Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Determine if the this compound waste is contaminated with any hazardous substances.

  • If contaminated, follow your institution's guidelines for the specific class of hazardous waste. Do not mix with other waste streams[8][9].

  • If uncontaminated, proceed to Step 2.

Step 2: Containerization

  • Place the uncontaminated this compound waste in a clearly labeled, sealed container. The container must be compatible with the chemical and properly sealed to prevent leaks[8].

  • For solid waste, a securely sealed bag or screw-top container is appropriate.

  • For solutions, use a sealed, leak-proof bottle.

Step 3: Labeling

  • Label the waste container with the full chemical name: "this compound".

  • Indicate that it is "non-hazardous waste for disposal."

  • Include the date of disposal and the name of the generating laboratory or researcher.

Step 4: Disposal Route

  • For Uncontaminated Solid Waste:

    • Once securely containerized and labeled, uncontaminated solid this compound can typically be disposed of in the regular laboratory solid waste stream[10].

    • Always double-check with your institution's Environmental Health and Safety (EHS) office for specific guidelines, as local regulations may vary[10].

  • For Uncontaminated Aqueous Solutions (Small Quantities):

    • Small quantities (a few hundred grams or milliliters per day) of dilute, pH-neutral (between 5.5 and 10.5) aqueous solutions may be suitable for drain disposal[10].

    • Flush with copious amounts of water to ensure complete dilution and drainage[10].

    • Crucially, verify with your local EHS office before any drain disposal.

  • For Contaminated Waste or Large Quantities:

    • All contaminated waste must be disposed of through your institution's hazardous waste management program[6].

    • Store the labeled container in a designated Satellite Accumulation Area (SAA) until it is collected by trained hazardous waste personnel[7][9].

III. Quantitative Data Summary
ParameterGuidelineSource
pH for Drain Disposal 5.5 - 10.5[10]
Maximum Quantity for Drain Disposal A few hundred grams or milliliters per day[10]
Hazardous Waste Storage Limit (SAA) 55 gallons[7]
Acutely Toxic Waste Limit (SAA) 1 quart (liquid) or 1 kilogram (solid)[7]
IV. Experimental Protocol Considerations

When designing experiments involving this compound, consider waste minimization strategies. Use only the amount of material necessary for the procedure to reduce the volume of waste generated.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes is_solid Is the waste solid? is_contaminated->is_solid No saa Store in designated Satellite Accumulation Area (SAA) treat_as_hazardous->saa ehs_pickup Arrange for EHS hazardous waste pickup saa->ehs_pickup end End of Disposal Process ehs_pickup->end solid_disposal Containerize, seal, and label. Dispose in regular lab solid waste. is_solid->solid_disposal Yes is_small_quantity Is it a small quantity of dilute aqueous solution with neutral pH? is_solid->is_small_quantity No consult_ehs Consult Institutional EHS Office for guidance solid_disposal->consult_ehs drain_disposal Dispose down the drain with copious amounts of water. is_small_quantity->drain_disposal Yes is_small_quantity->consult_ehs No drain_disposal->consult_ehs consult_ehs->end

Caption: Disposal decision workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。